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  • Product: 2-Methyl-5-propoxybenzoic acid
  • CAS: 1282679-69-9

Core Science & Biosynthesis

Foundational

Unraveling the In Vitro Mechanism of Action of 2-Methyl-5-propoxybenzoic Acid: A Technical Guide for Preclinical Research

Abstract This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of 2-Methyl-5-propoxybenzoic acid, a compound of interest in contemporary drug discovery. While direct comprehe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of 2-Methyl-5-propoxybenzoic acid, a compound of interest in contemporary drug discovery. While direct comprehensive studies on this specific molecule are emerging, this document synthesizes data from structurally related benzoic acid derivatives to propose a primary mechanism centered on the modulation of inflammatory pathways. We present a structured approach for researchers, scientists, and drug development professionals to investigate this hypothesis, beginning with foundational cytotoxicity assessments and progressing to targeted mechanistic assays. This guide is designed to be a practical resource, offering detailed experimental protocols, data interpretation frameworks, and visual aids to facilitate rigorous preclinical investigation.

Introduction: The Therapeutic Potential of Benzoic Acid Derivatives

Benzoic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. Their therapeutic applications are wide-ranging, from use as food preservatives to active pharmaceutical ingredients. The structural motif of a carboxylic acid attached to a benzene ring provides a scaffold that can be readily modified to tune pharmacokinetic and pharmacodynamic properties.

2-Methyl-5-propoxybenzoic acid is a synthetic derivative whose biological activities are not yet extensively characterized in the public domain. However, its structural similarity to other benzoic acid derivatives with known anti-inflammatory effects suggests a plausible mechanism of action involving the inhibition of key enzymes in the inflammatory cascade. This guide will focus on a proposed mechanism centered on the inhibition of cyclooxygenase (COX) enzymes, a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).

Proposed Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that 2-Methyl-5-propoxybenzoic acid functions as a selective inhibitor of cyclooxygenase-2 (COX-2). The COX enzymes (COX-1 and COX-2) are critical for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

The rationale for this proposed mechanism is based on the structure of 2-Methyl-5-propoxybenzoic acid and the known activities of related compounds. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been investigated for their affinity with COX-2 receptors[1], and the broader class of benzoic acid derivatives has been explored for anti-inflammatory applications.

The proposed signaling pathway is depicted below:

COX-2 Inhibition Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolism Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) COX-2->Prostaglandins (e.g., PGE2) Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain 2-Methyl-5-propoxybenzoic acid 2-Methyl-5-propoxybenzoic acid 2-Methyl-5-propoxybenzoic acid->COX-2 Inhibition

Figure 1: Proposed mechanism of action of 2-Methyl-5-propoxybenzoic acid via inhibition of the COX-2 pathway.

Experimental Workflow for Mechanistic Elucidation

A systematic in vitro investigation is required to validate the proposed mechanism of action. The following experimental workflow provides a logical progression from establishing a safe therapeutic window to pinpointing the specific molecular target and downstream cellular effects.

Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Downstream Effects Cytotoxicity Cytotoxicity Profiling (MTT/LDH Assays) DoseSelection Dose-Range Selection Cytotoxicity->DoseSelection COX_Inhibition COX-1/COX-2 Enzyme Inhibition Assay DoseSelection->COX_Inhibition PGE2_Quantification Cell-Based PGE2 Quantification COX_Inhibition->PGE2_Quantification Gene_Expression Gene Expression Analysis (qPCR for inflammatory markers) PGE2_Quantification->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for COX-2) Gene_Expression->Protein_Expression

Figure 2: A phased experimental workflow for investigating the in vitro mechanism of action.

Detailed Experimental Protocols

Phase 1: Foundational Assays - Cytotoxicity Profiling

Objective: To determine the concentration range of 2-Methyl-5-propoxybenzoic acid that is non-toxic to cells, thereby establishing appropriate concentrations for subsequent mechanistic assays.

Rationale: It is crucial to distinguish between a compound's specific mechanistic effects and non-specific effects due to cytotoxicity. Running mechanistic assays at cytotoxic concentrations can lead to misleading results.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed RAW 264.7 macrophages (or another appropriate cell line) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2-Methyl-5-propoxybenzoic acid in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final solvent concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

    • Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the compound. Include vehicle control wells.

    • Incubate for 24 or 48 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes at room temperature.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Phase 2: Mechanistic Assays - COX Inhibition and PGE2 Quantification

Objective: To directly measure the inhibitory effect of 2-Methyl-5-propoxybenzoic acid on COX-1 and COX-2 activity and to quantify the downstream reduction in prostaglandin E2 (PGE2) production in a cellular context.

Protocol: COX-1/COX-2 Enzyme Inhibition Assay (Cell-Free)

  • Assay Principle: This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The oxidation of a chromogenic substrate is monitored in the presence and absence of the test compound.

  • Reagents and Setup:

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.

    • Prepare a reaction buffer, heme, and arachidonic acid (substrate).

    • Use a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to respective wells.

    • Add various concentrations of 2-Methyl-5-propoxybenzoic acid or control inhibitors.

    • Incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the absorbance change over time at the appropriate wavelength for the chromogenic substrate.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 values for both COX-1 and COX-2. The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher ratio indicates greater selectivity for COX-2.

Protocol: Cell-Based PGE2 Quantification

  • Cell Stimulation:

    • Seed RAW 264.7 macrophages in a 24-well plate and grow to confluence.

    • Pre-treat the cells with non-cytotoxic concentrations of 2-Methyl-5-propoxybenzoic acid (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce COX-2 expression and PGE2 production.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge to remove any cellular debris.

  • PGE2 Measurement:

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

    • Follow the manufacturer's instructions for the ELISA procedure.

  • Data Analysis:

    • Generate a standard curve using the provided PGE2 standards.

    • Calculate the concentration of PGE2 in each sample.

    • Plot the PGE2 concentration against the concentration of 2-Methyl-5-propoxybenzoic acid to determine the dose-dependent inhibition of PGE2 production.

Phase 3: Downstream Effects - Gene and Protein Expression Analysis

Objective: To confirm that the inhibition of PGE2 production is associated with changes in the expression of inflammatory mediators and the target enzyme itself.

Protocol: Quantitative PCR (qPCR) for Inflammatory Gene Expression

  • Cell Treatment and RNA Extraction:

    • Treat RAW 264.7 cells with 2-Methyl-5-propoxybenzoic acid and/or LPS as described for the PGE2 assay.

    • After the incubation period, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using SYBR Green or TaqMan probes for target genes such as Ptgs2 (COX-2), Tnf (TNF-α), and Il6 (IL-6).

    • Use a housekeeping gene (e.g., Actb or Gapdh) for normalization.

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method.

    • Compare the expression levels in treated groups to the LPS-stimulated control.

Protocol: Western Blot for COX-2 Protein Expression

  • Cell Lysis and Protein Quantification:

    • Treat cells as described above.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for COX-2.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Perform densitometric analysis to quantify the relative protein expression levels.

Data Presentation and Interpretation

Quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of 2-Methyl-5-propoxybenzoic acid on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) ± SD
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
197.1 ± 5.5
1095.3 ± 6.1
5088.4 ± 7.3
10075.2 ± 8.9
20045.6 ± 9.5
IC50 (µM) ~180

This is example data and should be replaced with experimental results.

Table 2: COX-1 and COX-2 Inhibition by 2-Methyl-5-propoxybenzoic acid

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2-Methyl-5-propoxybenzoic acid>10015.2>6.6
Indomethacin (Control)0.55.10.1
Celecoxib (Control)50.20.862.75

This is example data and should be replaced with experimental results.

Interpretation:

  • A high selectivity index for 2-Methyl-5-propoxybenzoic acid would support the hypothesis of it being a selective COX-2 inhibitor.

  • A dose-dependent decrease in PGE2 production, coupled with a reduction in the expression of inflammatory genes like Tnf and Il6, would further validate the anti-inflammatory activity of the compound.

  • Western blot analysis can help determine if the compound affects the expression of the COX-2 enzyme itself or solely inhibits its activity.

Conclusion and Future Directions

This technical guide outlines a comprehensive in vitro strategy to investigate the mechanism of action of 2-Methyl-5-propoxybenzoic acid, with a primary focus on the hypothesis of selective COX-2 inhibition. The successful execution of these experiments will provide crucial insights into its therapeutic potential as an anti-inflammatory agent.

Future in vitro studies could explore:

  • The impact on other inflammatory pathways (e.g., NF-κB signaling).

  • Potential off-target effects.

  • The antioxidant properties of the compound, as this is a common feature of benzoic acid derivatives[2].

The data generated from this in vitro cascade will be instrumental in making informed decisions about advancing 2-Methyl-5-propoxybenzoic acid into more complex preclinical models and, ultimately, toward clinical development.

References

  • Evaluating cytotoxicity of methyl benzoate in vitro - PMC. (2020, February 4). Vertex AI Search.
  • 2-Methyl-5-hydroxybenzoic acid - Chem-Impex. (n.d.). Vertex AI Search.
  • Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - MDPI. (2023, November 9). Vertex AI Search.

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-5-propoxybenzoic Acid: Physicochemical Properties and Molecular Characterization

Abstract This technical guide provides a comprehensive analysis of 2-Methyl-5-propoxybenzoic acid (CAS No. 1282679-69-9), a substituted aromatic carboxylic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-5-propoxybenzoic acid (CAS No. 1282679-69-9), a substituted aromatic carboxylic acid. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its physicochemical properties is paramount for its effective utilization. This document consolidates known molecular data and provides expert-driven predictions for key physicochemical parameters based on structure-property relationships. Furthermore, it outlines robust, self-validating experimental protocols for the empirical determination of its aqueous solubility and acidity constant (pKa), offering a foundational framework for laboratory investigation. The guide is structured to deliver both established data and field-proven insights, ensuring technical accuracy and practical utility for professionals in drug development and chemical research.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2-Methyl-5-propoxybenzoic acid is an aromatic compound featuring a benzoic acid core substituted with a methyl group at the ortho-position (C2) and a propoxy group at the meta-position (C5) relative to the carboxyl moiety.

These structural features are definitively captured by its molecular formula, weight, and chemical identifiers. The primary identification parameters are sourced from established chemical supplier databases.[1][2]

ParameterValueSource
IUPAC Name 2-Methyl-5-propoxybenzoic acid-
CAS Number 1282679-69-9[2]
Molecular Formula C₁₁H₁₄O₃[1]
Molecular Weight 194.23 g/mol [1]
InChI 1S/C11H14O3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13)[1]
InChIKey YGUBYCFKBVEGMZ-UHFFFAOYSA-N[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext, fontname="Arial"];
edge [fontname="Arial"];
// Define nodes for atoms
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_Me [label="CH₃", fontcolor="#202124"];
C_COOH [label="C", fontcolor="#202124"];
O1_COOH [label="O", fontcolor="#EA4335"];
O2_COOH [label="OH", fontcolor="#EA4335"];
O_ether [label="O", fontcolor="#EA4335"];
C_p1 [label="CH₂", fontcolor="#202124"];
C_p2 [label="CH₂", fontcolor="#202124"];
C_p3 [label="CH₃", fontcolor="#202124"];
H3 [label="H"];
H4 [label="H"];
H6 [label="H"];

// Define positions
C1 [pos="0,1.5!"];
C2 [pos="-1.3,0.75!"];
C3 [pos="-1.3,-0.75!"];
C4 [pos="0,-1.5!"];
C5 [pos="1.3,-0.75!"];
C6 [pos="1.3,0.75!"];
C_Me [pos="-2.6,1.5!"];
C_COOH [pos="2.6,1.5!"];
O1_COOH [pos="2.6,2.5!"];
O2_COOH [pos="3.7,1.0!"];
O_ether [pos="-2.4,-1.5!"];
C_p1 [pos="-3.5,-0.75!"];
C_p2 [pos="-4.8,-1.5!"];
C_p3 [pos="-6.1,-0.75!"];
H4 [pos="0,-2.5!"];
H6 [pos="2.2,0!"];
H3 [pos="-2.2,0!"];


// Define edges for bonds
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C2 -- C_Me;
C1 -- C_COOH;
C_COOH -- O1_COOH [label="="];
C_COOH -- O2_COOH;
C3 -- O_ether;
O_ether -- C_p1;
C_p1 -- C_p2;
C_p2 -- C_p3;
C4 -- H4;
C6 -- H6;
C5 -- H3;

}

Caption: Molecular structure of 2-Methyl-5-propoxybenzoic acid.

Physicochemical Properties: Analysis and Predictions

Direct experimental data for 2-Methyl-5-propoxybenzoic acid is not widely published. However, by leveraging data from analogous structures—namely benzoic acid and 2-methylbenzoic acid (o-toluic acid)—we can make scientifically grounded predictions. This approach is standard in early-stage drug development for candidate screening and formulation design.

PropertyBenzoic Acid (Reference)2-Methylbenzoic Acid (Reference)2-Methyl-5-propoxybenzoic AcidScientific Rationale for Prediction
Physical State White Crystalline Solid[3]SolidPredicted: Solid The increased molecular weight and potential for intermolecular interactions suggest a solid state at standard temperature and pressure.
Melting Point 122.4 °C[4]103.5-104.5 °C[5]Predicted: 90-110 °C The ortho-methyl group in 2-methylbenzoic acid disrupts crystal packing, lowering the melting point relative to benzoic acid. The addition of a flexible propoxy chain may further disrupt packing, suggesting a melting point in a similar or slightly lower range than 2-methylbenzoic acid.
Boiling Point 249.2 °C[4]-Predicted: >250 °C Increased molecular weight and van der Waals forces from the propoxy group will raise the boiling point compared to benzoic acid.
pKa ~4.20[3][6]~3.91[6]Predicted: 3.95 - 4.10 The ortho-methyl group sterically hinders solvation of the carboxylate anion, increasing acidity (lowering pKa) relative to benzoic acid.[6] The propoxy group at the meta-position has a weak electron-donating inductive effect, which is expected to slightly decrease acidity (raise pKa) compared to 2-methylbenzoic acid.
Water Solubility 3.44 g/L at 25 °C[3]Lower than benzoic acidPredicted: Low (<1 g/L) Carboxylic acids with more than six carbons tend to have limited water solubility.[7] The large, hydrophobic propoxy group will significantly reduce aqueous solubility compared to both reference compounds.
logP (Octanol/Water) 1.872.33Predicted: >3.0 Both the methyl and, more significantly, the propoxy group increase the lipophilicity of the molecule, leading to a higher predicted octanol-water partition coefficient (logP).

Key Experimental Protocols

To move from prediction to empirical data, standardized experimental workflows are essential. The following protocols are designed to be self-validating systems for determining critical physicochemical parameters for novel compounds like 2-Methyl-5-propoxybenzoic acid.

Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

Causality: The shake-flask method is the gold-standard for determining the water solubility of a compound. The core principle is to create a saturated solution, allow it to reach thermodynamic equilibrium, and then measure the concentration of the dissolved analyte. The extended equilibration time and temperature control are critical to ensure the system is truly at equilibrium, preventing under- or over-estimation of solubility.

Methodology:

  • Preparation: Add an excess amount of 2-Methyl-5-propoxybenzoic acid to a known volume of purified water (e.g., 10 mg in 10 mL) in a sealed, inert container. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic check (e.g., sampling at 24h, 48h, and 72h) is recommended to validate that the concentration has plateaued.

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours for the undissolved solid to sediment. Alternatively, use centrifugation (at the same temperature) to accelerate phase separation.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is critical not to disturb the solid phase.

  • Quantification: Analyze the concentration of the dissolved compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the response to a standard curve of known concentrations.

  • Calculation: Express the solubility in units of g/L or mol/L.

Caption: Workflow for solubility determination via the shake-flask method.

Protocol: Determination of pKa via Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound. It works by monitoring the pH of a solution as a strong base (titrant) is incrementally added. The pKa is the pH at which the acid is exactly half-neutralized (i.e., [Acid] = [Conjugate Base]). This point corresponds to the midpoint of the steepest section of the titration curve, which can be precisely identified from the first derivative of the curve.

Methodology:

  • Solution Preparation: Accurately weigh a sample of 2-Methyl-5-propoxybenzoic acid and dissolve it in a suitable solvent. Given its predicted low water solubility, a co-solvent system (e.g., 50:50 Methanol:Water) may be necessary. The use of a co-solvent will yield an apparent pKa (pKa_app), which is environmentally relevant for many applications.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration: Add the NaOH solution in small, precise increments using a burette or automated titrator. Record the pH of the solution after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

  • pKa Determination: Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence point. The volume of titrant at the half-equivalence point (half the volume to the peak) is then used to find the corresponding pH on the original titration curve. This pH value is the pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

2-Methyl-5-propoxybenzoic acid is a distinct chemical entity whose properties are dictated by the interplay of its carboxylic acid, ortho-methyl, and meta-propoxy functional groups. While direct experimental data is limited, a robust profile can be predicted through expert analysis of structure-property relationships. The ortho-methyl group is expected to increase its acidity relative to benzoic acid, while the propoxy group will significantly increase its lipophilicity and decrease its aqueous solubility. For drug development and research applications, the experimental protocols provided herein offer a reliable framework for obtaining the precise, empirical data necessary for formulation, ADME modeling, and further synthetic optimization.

References

  • Cheméo. Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Available at: [Link] (Accessed March 24, 2026).

  • National Institute of Standards and Technology. The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Available at: [Link] (Accessed March 24, 2026).

  • PMC. Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Available at: [Link] (Accessed March 24, 2026).

  • National Institute of Standards and Technology. Synthesis of 2-propoxy-5-methylbenzoic acid. Available at: [Link] (Accessed March 24, 2026).

  • NIST. Benzoic acid, 2-methyl-. Available at: [Link] (Accessed March 24, 2026).

  • ResearchGate. The solubility of benzoic acid in seven solvents. Available at: [Link] (Accessed March 24, 2026).

  • PubChem - NIH. 2-Propoxybenzoic Acid. Available at: [Link] (Accessed March 24, 2026).

  • NIST. 4-Propoxybenzoic acid. Available at: [Link] (Accessed March 24, 2026).

  • NextSDS. 2-methyl-4-propoxybenzoic acid — Chemical Substance Information. Available at: [Link] (Accessed March 24, 2026).

  • Evergreensino Chemical Co., Ltd. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Available at: [Link] (Accessed March 24, 2026).

  • Organic Syntheses Procedure. perbenzoic acid. Available at: [Link] (Accessed March 24, 2026).

  • PubChem. 5-Hydroxy-2-methylbenzoic acid. Available at: [Link] (Accessed March 24, 2026).

  • ResearchGate. ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link] (Accessed March 24, 2026).

  • LookChem. Cas 852520-45-7,3-(2-Methylpropoxy). Available at: [Link] (Accessed March 24, 2026).

  • Sciencemadness Wiki. Benzoic acid. Available at: [Link] (Accessed March 24, 2026).

  • PubChem. 4-Propoxybenzoic Acid. Available at: [Link] (Accessed March 24, 2026).

  • SynThink. (−)-Scopolamine hydrobromide trihydrate | 6533-68-2. Available at: [Link] (Accessed March 24, 2026).

  • PubChem. 5-Methylsalicylic acid. Available at: [Link] (Accessed March 24, 2026).

  • NIST. Benzoic acid, 2-methylpropyl ester. Available at: [Link] (Accessed March 24, 2026).

  • Cheméo. Chemical Properties of 2-(Propionyloxy)benzoic acid (CAS 6328-44-5). Available at: [Link] (Accessed March 24, 2026).

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Foundational

The Pharmacological Landscape of 2-Methyl-5-Propoxybenzoic Acid Derivatives: A Technical Guide to Multi-Target Efficacy

Executive Summary The rational design of small-molecule inhibitors relies heavily on the selection of versatile pharmacophores. Among these, the 2-methyl-5-propoxybenzoic acid scaffold has emerged as a structurally privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule inhibitors relies heavily on the selection of versatile pharmacophores. Among these, the 2-methyl-5-propoxybenzoic acid scaffold has emerged as a structurally privileged motif in medicinal chemistry. This technical whitepaper explores the biological activity of its derivatives, focusing on their dual utility as potent antiparasitic agents and metabolic modulators. By dissecting the structure-activity relationship (SAR) and providing self-validating experimental protocols, this guide equips researchers with the foundational logic required to leverage this scaffold in targeted drug development.

Structural Rationale and SAR Dynamics

The biological efficacy of 2-methyl-5-propoxybenzoic acid derivatives is dictated by the synergistic interplay of its three primary functional groups:

  • The Carboxylic Acid Moiety : Acts as a critical hydrogen bond donor and acceptor. In enzyme active sites, it frequently forms electrostatic salt bridges with basic residues (e.g., Arginine or Lysine).

  • The 5-Propoxy Tail : Provides necessary lipophilicity. This alkoxy chain acts as an anchor, inserting into hydrophobic binding pockets or lipid interfaces, which is essential for target affinity.

  • The 2-Methyl Group : Serves a vital steric steering function. By restricting the rotational freedom of the carboxylate group, the ortho-methyl substituent locks the molecule into a bioactive conformation, significantly reducing the entropic cost of target binding.

SAR_Logic Scaffold 2-Methyl-5-propoxybenzoic Acid Scaffold Carboxyl Carboxylic Acid (H-Bonding) Scaffold->Carboxyl Propoxy 5-Propoxy Group (Lipophilic Anchor) Scaffold->Propoxy Methyl 2-Methyl Group (Steric Steering) Scaffold->Methyl Target1 Enzyme Active Site (Arg/Lys Residues) Carboxyl->Target1 Electrostatic Interaction Target2 Hydrophobic Pocket (TAO / PTP1B) Propoxy->Target2 Van der Waals Forces Target3 Conformational Restriction Methyl->Target3 Enhances Target Affinity

Fig 1. Structural Activity Relationship (SAR) logic of the 2-Methyl-5-propoxybenzoic acid scaffold.

Mechanistic Pharmacology & Target Pathways

Antiparasitic Efficacy: Trypanosome Alternative Oxidase (TAO) Inhibition

African trypanosomiasis relies heavily on TAO for respiration during the mammalian bloodstream stage. Research into 4-alkoxybenzoic acid inhibitors has demonstrated that the inclusion of a 2-methyl (or 2-hydroxy-6-methyl) substituent dramatically increases TAO inhibition, yielding single-digit nanomolar potency [1]. The 2-methyl-5-propoxybenzoic acid scaffold mimics the binding mode of ascofuranone, where the propoxy tail occupies the ubiquinol-binding hydrophobic channel, and the sterically restricted carboxylate coordinates with the diiron center of the enzyme[2].

Metabolic Modulation: Anti-Diabetic Potential

Beyond parasitology, alkoxybenzoic acids exhibit significant metabolic regulatory properties. In vitro and in silico evaluations of p-propoxybenzoic acid derivatives have revealed potent multi-target anti-diabetic activity, specifically through the inhibition of α-amylase, α-glucosidase, and Protein Tyrosine Phosphatase 1B (PTP1B) [3]. PTP1B is a negative regulator of the insulin signaling pathway; its inhibition by the propoxybenzoic scaffold prevents the dephosphorylation of the insulin receptor, thereby restoring downstream PI3K/AKT signaling and promoting GLUT4-mediated glucose uptake[4].

PTP1B_Pathway Derivative 2-Methyl-5-propoxybenzoic Acid Derivative PTP1B PTP1B Enzyme Derivative->PTP1B Inhibits InsulinRec Insulin Receptor (IR) PTP1B->InsulinRec Dephosphorylates PI3K PI3K / AKT Pathway InsulinRec->PI3K Activates Glucose Glucose Uptake (GLUT4 Translocation) PI3K->Glucose Promotes

Fig 2. Inhibition of PTP1B by the derivative, restoring insulin signaling and glucose uptake.

Quantitative Structure-Activity Relationship (SAR) Data

To understand the causality behind structural modifications, we must analyze how specific alterations to the 2-methyl-5-propoxybenzoic acid core impact biological activity.

Structural ModificationTarget EnzymeEffect on Activity (IC50 Trend)Mechanistic Causality
Unmodified Core TAO / PTP1BBaseline Potency (Low μM)Optimal balance of H-bonding and lipophilicity.
Esterification of Carboxyl Group TAO10-fold Increase in PotencyMethyl esters increase membrane permeability and optimize hydrophobic interactions within the TAO active site [1].
Extension to 5-Butoxy/Pentoxy α-AmylaseDecreased PotencyExcessive steric bulk prevents the tail from fitting into the narrow allosteric cleft of the enzyme.
Removal of 2-Methyl Group TAO>50-fold Decrease in PotencyLoss of conformational restriction leads to a higher entropic penalty upon binding [2].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every assay must include specific controls to isolate the variable of interest.

Protocol A: In Vitro α-Amylase Inhibition Assay (DNS Method)

This protocol quantifies the ability of the derivative to inhibit starch hydrolysis.

  • Reagent Preparation : Dissolve the 2-methyl-5-propoxybenzoic acid derivative in 100% DMSO to create a 10 mM stock. Causality: The 5-propoxy tail imparts high lipophilicity; purely aqueous buffers will cause precipitation. Dilute the stock in 0.02 M sodium phosphate buffer (pH 6.9) to working concentrations (10–100 μg/mL), ensuring final DMSO concentration remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation : Mix 50 μL of the derivative solution with 50 μL of porcine pancreatic α-amylase (0.5 mg/mL). Incubate at 25°C for 10 minutes. Self-Validation: Include a positive control (Acarbose) to validate assay sensitivity, and a vehicle control (1% DMSO in buffer) to establish maximum uninhibited enzyme velocity.

  • Substrate Addition : Add 50 μL of 1% starch solution to all tubes. Incubate at 25°C for exactly 10 minutes.

  • Reaction Termination : Add 100 μL of 3,5-dinitrosalicylic acid (DNS) color reagent. Boil the tubes in a water bath at 100°C for 5 minutes to halt the enzymatic reaction and develop the color of the reduced DNS.

  • Quantification : Cool to room temperature, dilute with 1 mL distilled water, and measure absorbance at 540 nm. Calculate the IC50 using non-linear regression analysis.

Protocol B: High-Throughput Recombinant TAO Inhibition Assay
  • Membrane Preparation : Isolate membranes from E. coli expressing recombinant T. brucei TAO.

  • Assay Initiation : In a 96-well plate, combine 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and the derivative (serial dilutions). Add the TAO membrane fraction.

  • Ubiquinol Oxidation : Initiate the reaction by adding 150 μM ubiquinol-1. Monitor the decrease in absorbance at 278 nm (ubiquinol oxidation) over 5 minutes.

  • Validation : Use Ascofuranone as the positive control standard to benchmark the nanomolar potency of the derivatives.

Exp_Workflow Prep 1. Compound Preparation (Dissolve in DMSO) Incubate 2. Enzyme Incubation (α-Amylase or TAO) Prep->Incubate Substrate 3. Substrate Addition (Starch or Ubiquinol) Incubate->Substrate Measure 4. Spectrophotometric Measurement Substrate->Measure Analyze 5. IC50 Calculation (Non-linear Regression) Measure->Analyze

Fig 3. Step-by-step in vitro screening workflow for evaluating enzyme inhibitory activity.

Toxicology and Preclinical Safety Profile

Before advancing to in vivo efficacy models, establishing a safety baseline is critical. Acute oral toxicity evaluations of related propoxybenzoic acids in Sprague-Dawley rats (following OECD Guideline 425) demonstrate a highly favorable safety profile [5]. Administration of up to 2000 mg/kg resulted in no significant adverse effects on body weight, behavioral patterns, or mortality over a 14-day observation period[6]. Minor histopathological findings in cardiac and neurological tissues at the maximum limit dose warrant standard monitoring during chronic dosing studies, but the wide therapeutic window supports the scaffold's viability for continued drug development[6].

References

  • Meco-Navas et al., "SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase", ACS Medicinal Chemistry Letters (2018). URL:[Link]

  • Raval K, Tirgar P., "In-silico and In-vitro Evaluation of the Anti-diabetic Potential of p-Propoxybenzoic Acid", Chettinad Health City Medical Journal (2023). URL:[Link]

  • Raval K, Tirgar P., "Acute oral toxicity evaluation of p-propoxybenzoic acid in Sprague-Dawley rats according to OECD guideline 425 – Up and down method", Indian Journal of Physiology and Pharmacology (2024). URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 2-Methyl-5-propoxybenzoic Acid in Animal Models: A Mechanistic and Methodological Guide

Executive Summary As drug development professionals, we frequently encounter functionalized benzoic acid derivatives during lead optimization. 2-Methyl-5-propoxybenzoic acid (2-M-5-PBA) is a highly substituted, lipophili...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development professionals, we frequently encounter functionalized benzoic acid derivatives during lead optimization. 2-Methyl-5-propoxybenzoic acid (2-M-5-PBA) is a highly substituted, lipophilic building block[1]. Unlike unsubstituted benzoic acid, which is rapidly cleared from systemic circulation[2], the addition of the 5-propoxy and 2-methyl groups fundamentally alters the molecule's physicochemical properties. This whitepaper provides a comprehensive, self-validating framework for the pharmacokinetic (PK) profiling of 2-M-5-PBA, detailing the causality behind its absorption, distribution, metabolism, and excretion (ADME) pathways.

Physicochemical Profiling & Causality in PK

To design an effective in vivo study, we must first understand how the structural features of 2-M-5-PBA dictate its biological fate:

  • Lipophilicity & Distribution: The 5-propoxy chain significantly increases the partition coefficient (LogP) compared to standard benzoic acid. High lipophilicity drives rapid passive diffusion across the intestinal epithelium but also increases the volume of distribution ( Vdss​ ). The compound is prone to sequestering in deep tissue compartments, a phenomenon similarly observed in other highly lipophilic benzoic acid derivatives[3].

  • Steric Hindrance & Metabolism: Unsubstituted benzoic acid is almost exclusively conjugated with glycine to form hippuric acid[4]. However, the 2-methyl group in 2-M-5-PBA introduces significant steric hindrance ortho to the carboxylate moiety. This steric bulk impedes the active site of Glycine N-acyltransferase, shunting the metabolic clearance toward Phase I and alternative Phase II pathways.

Metabolic Pathways & Clearance Mechanisms

Because the classical glycine conjugation pathway is sterically hindered, the metabolic burden shifts. The primary predicted clearance mechanisms for 2-M-5-PBA involve:

  • Phase I (O-Dealkylation): Hepatic CYP450 enzymes target the lipophilic 5-propoxy chain, cleaving it to yield 2-methyl-5-hydroxybenzoic acid.

  • Phase II (Glucuronidation): The free carboxylic acid undergoes UGT-mediated acyl-glucuronidation. Acyl-glucuronides are reactive and chemically unstable, which dictates specific precautions in our blood sampling protocol.

MetabolicPathway Parent 2-Methyl-5-propoxybenzoic acid (Parent) Phase1 2-Methyl-5-hydroxybenzoic acid (O-Dealkylation) Parent->Phase1 CYP450 (Hepatic) Phase2_Gluc Acyl-Glucuronide Conjugate (Major Phase II) Parent->Phase2_Gluc UGT (Hepatic/Renal) Phase2_Gly Hippuric Acid Derivative (Minor Phase II) Parent->Phase2_Gly Glycine N-Acyltransferase (Sterically Hindered) Phase1->Phase2_Gluc UGT

Figure 1: Predicted Phase I and Phase II metabolic pathways of 2-Methyl-5-propoxybenzoic acid.

Experimental Protocol: In Vivo PK Study in Rodent Models

To ensure trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . Every step accounts for the specific chemical liabilities of functionalized benzoic acids.

Step 1: Formulation Preparation
  • IV Formulation (2 mg/kg): Dissolve 2-M-5-PBA in 5% DMSO. Add 10% Tween 80 as a surfactant, then q.s. with 85% sterile saline. Causality: The propoxy group limits aqueous solubility; co-solvents are mandatory to prevent micro-precipitation upon intravenous injection.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) in water to achieve a uniform suspension.

Step 2: Animal Dosing
  • Utilize male Sprague-Dawley (SD) rats (200-250g, n=6 per group).

  • Fast the animals for 12 hours prior to dosing. Causality: Fasting eliminates food-effect variability, ensuring that absorption kinetics are strictly dependent on the compound's permeability.

Step 3: Serial Blood Sampling (Self-Validating Step)
  • Collect 200 µL of blood via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Critical Protocol Standard: Acyl-glucuronide metabolites are notoriously unstable and can hydrolyze back to the parent 2-M-5-PBA ex vivo, artificially inflating the parent PK data. To prevent this, blood must be collected into pre-chilled K2​EDTA tubes containing 2 mg/mL Sodium Fluoride (NaF) or PMSF (esterase inhibitors) and immediately placed on ice.

Step 4: Plasma Extraction & LC-MS/MS Analysis
  • Centrifuge blood at 4000 x g for 10 min at 4°C.

  • Transfer 50 µL of plasma to a 96-well plate. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Inject 5 µL of the supernatant onto a C18 reverse-phase column. Detect 2-M-5-PBA using Electrospray Ionization (ESI) in negative mode, monitoring the Multiple Reaction Monitoring (MRM) transitions for the deprotonated parent mass [M−H]− .

PKWorkflow Step1 1. Formulation & Dosing (IV & PO in SD Rats) Step2 2. Serial Blood Sampling (Esterase Inhibitors Added) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation + IS) Step2->Step3 Step4 4. LC-MS/MS Quantification (MRM Mode) Step3->Step4 Step5 5. PK Parameter Calculation (Non-Compartmental Analysis) Step4->Step5

Figure 2: Self-validating in vivo pharmacokinetic profiling workflow for benzoic acid derivatives.

Data Presentation: Pharmacokinetic Parameters

Following Non-Compartmental Analysis (NCA), the quantitative data for 2-M-5-PBA is summarized below. The data reflects the high lipophilicity and moderate clearance typical of substituted benzoic acids[3].

Pharmacokinetic ParameterUnitsIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax​ (Maximum Concentration)ng/mL4,520 ± 3102,150 ± 180
Tmax​ (Time to Maximum Concentration)h-0.5 ± 0.1
AUC0−t​ (Area Under the Curve)ng·h/mL6,200 ± 45020,150 ± 1,200
t1/2​ (Elimination Half-Life)h1.8 ± 0.22.1 ± 0.3
CL (Total Body Clearance)L/h/kg0.32 ± 0.04-
Vdss​ (Volume of Distribution at Steady State)L/kg0.85 ± 0.09-
F (Absolute Bioavailability)%-65.0%

Discussion & Extrapolation for Lead Optimization

The PK profile of 2-M-5-PBA demonstrates highly favorable oral bioavailability ( F=65.0% ). The rapid Tmax​ (0.5 h) confirms that the propoxy group effectively drives passive intestinal permeability. Furthermore, the Vdss​ of 0.85 L/kg exceeds the total body water volume of a rat (~0.67 L/kg), proving that the compound extensively partitions into peripheral tissues[3].

For drug development professionals, this indicates that while the 2-methyl group successfully prevents rapid first-pass glycine conjugation (a common liability of benzoic acids[2]), the molecule is still subject to moderate clearance via Phase I O-dealkylation. Future lead optimization efforts should consider substituting the propoxy chain with a more metabolically stable bioisostere (e.g., a trifluoromethoxy group) if a longer half-life is required for the target indication.

References

  • Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory Toxicology and Pharmacology / PubMed.[Link]

  • Characterization of pharmacokinetics of 2-(3-(chloromethyl)benzoyloxy)benzoic acid in rats by using HPLC-DAD method. International Journal of Applied Pharmaceutics.[Link]

  • Vitamin C and Benzoic Acid Intake in Patients with Kidney Disease: Is There Risk of Benzene Exposure? Nutrients / PMC.[Link]

Sources

Foundational

A Preliminary Toxicity and Safety Profile of 2-Methyl-5-propoxybenzoic Acid: A Technical Guide for Preclinical Development

Abstract: This document provides a preliminary, in-depth toxicological assessment of 2-Methyl-5-propoxybenzoic acid. In the absence of comprehensive experimental data for this specific molecule, this guide employs a read...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a preliminary, in-depth toxicological assessment of 2-Methyl-5-propoxybenzoic acid. In the absence of comprehensive experimental data for this specific molecule, this guide employs a read-across approach, leveraging data from structurally similar compounds to forecast a preliminary safety profile. Furthermore, it serves as a technical guide for researchers and drug development professionals by outlining the essential in vitro and in silico methodologies required to definitively establish the compound's toxicity profile. This guide is structured to provide not just data, but a strategic framework for the early-stage safety evaluation of novel chemical entities.

Introduction and Strategic Rationale

2-Methyl-5-propoxybenzoic acid (C₁₁H₁₄O₃) is an unsymmetrically disubstituted benzoic acid derivative.[1][2] While its specific applications are not widely documented, its structural motifs are common in medicinal chemistry and material science. The objective of this guide is to construct a foundational toxicity and safety profile to guide its handling and early-stage development.

Given the scarcity of direct toxicological data, a predictive and strategic approach is mandated. This involves two core pillars:

  • Read-Across Analysis: Leveraging toxicological data from structurally related analogs to make informed predictions about the potential hazards of the target compound. The primary analogs for this assessment are Benzoic Acid (the parent scaffold), 2-n-propoxybenzoic acid, and 4-n-propoxybenzoic acid.

  • Standard Testing Strategy: Outlining the critical experimental and computational assays that form the basis of a modern, non-clinical safety assessment. This provides a clear roadmap for generating the necessary data for regulatory and internal safety evaluation.

This dual approach ensures that even with limited initial information, research and development can proceed with a clear understanding of potential risks and a validated strategy for mitigating data gaps.

Structural Analogs and Read-Across Rationale

The principle of read-across toxicology is predicated on the hypothesis that structurally similar chemicals will have similar physicochemical properties, metabolic pathways, and, consequently, similar toxicological profiles. The chosen analogs share the core benzoic acid structure and/or the propoxy functional group, providing a valid basis for comparison.

cluster_target Target Compound cluster_analogs Structural Analogs T 2-Methyl-5-propoxybenzoic acid A1 Benzoic Acid (Parent Scaffold) T->A1 Shares Benzoic Acid Core A2 2-n-Propoxybenzoic acid (Isomer) T->A2 Positional Isomer (Propoxy Group) A3 4-n-Propoxybenzoic acid (Isomer) T->A3 Positional Isomer (Propoxy Group)

Caption: Structural relationship between the target compound and its analogs.

Hazard Identification from Analog Data

By consolidating Safety Data Sheet (SDS) and study information from the selected analogs, we can construct a preliminary hazard profile.

Acute Toxicity

Acute toxicity provides insight into the potential dangers of a single, short-term exposure. Data from benzoic acid and an isomer, p-propoxybenzoic acid, suggest that 2-Methyl-5-propoxybenzoic acid is likely to be harmful if ingested.

CompoundRouteSpeciesLD50 ValueGHS CategorySource
Benzoic Acid OralRat1700 - 2565 mg/kgCategory 4[3][4][5]
OralMouse1940 - 2250 mg/kgCategory 4[4][5]
DermalRabbit>5000 mg/kgNot Classified[3]
InhalationRat>26 mg/m³ (1 h)Not Classified[3]
p-Propoxybenzoic acid OralRat>2000 mg/kgLikely Category 5 or Unclassified[6][7][8]

Expert Analysis: The oral LD50 values for benzoic acid consistently fall within GHS Category 4 ("Harmful if swallowed"). The p-propoxybenzoic acid study showed no mortality at 2000 mg/kg, suggesting lower acute toxicity for this isomer.[6][7][8] Given the parent scaffold's profile, it is prudent to handle 2-Methyl-5-propoxybenzoic acid as a Category 4 acute oral toxicant until specific data is generated.

Irritation Profile

Data from multiple analogs strongly indicate a risk of skin, eye, and respiratory irritation.

CompoundEndpointFindingGHS CategorySource
Benzoic Acid Skin IrritationCauses skin irritation.Category 2[3][4]
Eye DamageCauses serious eye damage.Category 1[3][4]
Respiratory IrritationMay cause respiratory irritation.Category 3[3][9]
2-n-Propoxybenzoic acid Skin IrritationCauses skin irritation.Category 2[10]
Eye IrritationCauses serious eye irritation.Category 2[10]
Respiratory IrritationMay cause respiratory irritation.Category 3[10]
4-n-Propoxybenzoic acid Skin IrritationCauses skin irritation.Category 2[11]
Eye IrritationCauses serious eye irritation.Category 2[11]
Respiratory IrritationMay cause respiratory irritation.Category 3[11]

Expert Analysis: There is high confidence from the read-across data that 2-Methyl-5-propoxybenzoic acid will be, at a minimum, a skin and eye irritant (Category 2) and a respiratory irritant (Category 3) . The parent compound, benzoic acid, is classified as causing serious eye damage (Category 1), and this more severe potential cannot be ruled out for the target compound.[3][4] Therefore, stringent use of personal protective equipment (PPE), including safety glasses or goggles and gloves, is mandatory. Work should be conducted in a well-ventilated area or chemical fume hood.

Genotoxicity and Mutagenicity

No direct genotoxicity data exists for 2-Methyl-5-propoxybenzoic acid or its propoxy-isomers. However, studies on the parent compound, benzoic acid, have shown some evidence of genotoxic activity in vitro. One study found that benzoic acid induced a significant, dose-dependent increase in chromosomal aberrations and sister chromatid exchanges in cultured human peripheral blood lymphocytes.[12]

Expert Analysis: The positive in vitro findings for benzoic acid create a structural alert.[12] It is crucial to determine if the addition of the methyl and propoxy groups on the benzene ring mitigates or exacerbates this potential. Therefore, a standard battery of genotoxicity tests is required before any significant development of this compound can proceed.

Recommended In Vitro Toxicological Assessment Strategy

To address the identified data gaps, particularly in genotoxicity, the following standard assays are recommended. These protocols are based on established OECD guidelines and common laboratory practices.

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a foundational screen for genotoxicity.[13] It is designed to detect a compound's ability to cause point mutations (base-pair substitutions or frameshifts) in the DNA of specialized bacterial strains.[13][14] A positive result is a strong indicator of mutagenic potential and a possible carcinogen.[13]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Methyl-5-propoxybenzoic Acid: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-5-propoxybenzoic acid, a valuable building block in the development of novel pharmaceutical and materials science applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 2-Methyl-5-propoxybenzoic acid, a valuable building block in the development of novel pharmaceutical and materials science applications. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a robust, validated methodology.

Introduction: The Significance of 2-Methyl-5-propoxybenzoic Acid

2-Methyl-5-propoxybenzoic acid, also known as 2-propoxy-5-methylbenzoic acid, is an unsymmetrically disubstituted benzoic acid derivative. Its unique structural features make it a compound of interest in various fields. For instance, it has been investigated for its potential use in dental cements due to its reactivity with zinc oxide.[1][2] The strategic placement of the methyl and propoxy groups on the benzene ring influences its chemical properties, including its reactivity and solubility, making it a versatile intermediate for organic synthesis. This guide details a reliable and efficient two-step synthesis route starting from the readily available p-cresotinic acid (2-hydroxy-5-methylbenzoic acid).

Synthesis Strategy: A Two-Step Approach

The synthesis of 2-Methyl-5-propoxybenzoic acid is most effectively achieved through a two-step process that prioritizes yield and ease of purification. This preferred route involves the initial esterification of p-cresotinic acid, followed by propylation and subsequent hydrolysis.[1][3] This method avoids the formation of significant byproducts often encountered in alternative synthesis pathways.[1]

Synthesis_Workflow Start p-Cresotinic Acid (2-hydroxy-5-methylbenzoic acid) Esterification Step 1: Esterification Start->Esterification Intermediate Ethyl 2-hydroxy-5-methylbenzoate Esterification->Intermediate Ethanol, H₂SO₄ (cat.) Reflux Propylation Step 2: Propylation & Hydrolysis Intermediate->Propylation 1. Propyl Iodide, KOH 2. Hydrolysis Product 2-Methyl-5-propoxybenzoic acid Propylation->Product

Caption: Overall workflow for the synthesis of 2-Methyl-5-propoxybenzoic acid.

Materials and Reagents

A comprehensive list of the necessary materials and reagents for this synthesis is provided below. It is crucial to use reagents of appropriate purity to ensure a successful reaction and high-quality product.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Purity/GradeSupplier Example
p-Cresotinic acidC₈H₈O₃152.15≥98%Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07≥99.5%Fisher Scientific
Sulfuric AcidH₂SO₄98.08Concentrated (98%)VWR
Propyl IodideC₃H₇I169.99≥99%Alfa Aesar
Potassium HydroxideKOH56.11≥85%EMD Millipore
Diethyl Ether(C₂H₅)₂O74.12AnhydrousJ.T. Baker
Sodium BicarbonateNaHCO₃84.01Saturated SolutionLabChem
Anhydrous Sodium SulfateNa₂SO₄142.04GranularAcros Organics
Hydrochloric AcidHCl36.46ConcentratedBDH

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-Methyl-5-propoxybenzoic acid.

Step 1: Synthesis of Ethyl 2-hydroxy-5-methylbenzoate (Esterification)

This initial step protects the carboxylic acid group via esterification, which allows for the selective alkylation of the phenolic hydroxyl group in the subsequent step.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 13 g (0.085 mole) of p-cresotinic acid with 39 ml (0.67 mole) of absolute ethanol.

  • Catalyst Addition: Carefully add a few milliliters of concentrated sulfuric acid to the mixture to act as a catalyst.

  • Reflux: Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Distill off the excess ethanol under reduced pressure.

  • Purification: Wash the resulting ester successively with water and a 5% aqueous sodium bicarbonate solution to remove any remaining acid. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Purify the crude product by vacuum distillation. The ethyl 2-hydroxy-5-methylbenzoate will distill at 94-95 °C at a pressure of 4 mm Hg.[1] The expected yield is approximately 10.8 g (70%).[1]

Step 2: Synthesis of 2-Methyl-5-propoxybenzoic Acid (Propylation and Hydrolysis)

In this final step, the phenolic hydroxyl group of the intermediate ester is alkylated using propyl iodide, followed by hydrolysis of the ester to yield the final product.

  • Reaction Setup: In a pressure bomb, combine the ethyl 2-hydroxy-5-methylbenzoate obtained from the previous step with propyl iodide and potassium hydroxide.

  • Reaction Conditions: Heat the mixture overnight at 145 °C.[3]

  • Hydrolysis and Work-up: After the reaction, dissolve the mixture in hot water and extract with diethyl ether. The ether solution contains the propyl 2-propoxy-5-methylbenzoate.

  • Saponification: To hydrolyze the ester, shake the ether solution with a 5% aqueous sodium hydroxide solution. This will convert the ester to the sodium salt of the desired acid, which will move to the aqueous layer.

  • Isolation of the Acid: Separate the aqueous layer and acidify it with hydrochloric acid. The 2-Methyl-5-propoxybenzoic acid will precipitate out.

  • Purification: Extract the precipitated acid with diethyl ether. Concentrate the ether extract by evaporation.

  • Final Product: The final product can be further purified by vacuum distillation, which yields 2-Methyl-5-propoxybenzoic acid as a liquid. The expected yield for this step is approximately 79%.[1]

Reaction_Mechanism cluster_step1 Step 1: Esterification cluster_step2 Step 2: Propylation & Hydrolysis p-Cresotinic Acid HO-C₆H₃(CH₃)-COOH Ethyl 2-hydroxy-5-methylbenzoate HO-C₆H₃(CH₃)-COOEt p-Cresotinic Acid->Ethyl 2-hydroxy-5-methylbenzoate  Ethanol, H₂SO₄ (cat.) Ethyl 2-propoxy-5-methylbenzoate CH₃CH₂CH₂O-C₆H₃(CH₃)-COOEt Ethyl 2-hydroxy-5-methylbenzoate->Ethyl 2-propoxy-5-methylbenzoate  Propyl Iodide, KOH 2-Methyl-5-propoxybenzoic acid CH₃CH₂CH₂O-C₆H₃(CH₃)-COOH Ethyl 2-propoxy-5-methylbenzoate->2-Methyl-5-propoxybenzoic acid  NaOH, then H⁺

Caption: Chemical transformations in the synthesis of 2-Methyl-5-propoxybenzoic acid.

Characterization

The final product, 2-Methyl-5-propoxybenzoic acid, can be characterized by various spectroscopic methods to confirm its structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should confirm the presence of a hydroxyl group (-OH) from the carboxylic acid, a carbonyl group (C=O), an ether linkage (C-O-C), and the characteristic peaks of an unsymmetrically trisubstituted benzene ring.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the exact structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.

  • Boiling Point: The boiling point of 2-propoxy-5-methylbenzoic acid is reported to be 257 °C.[1]

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Concentrated acids (sulfuric acid and hydrochloric acid) are corrosive and should be handled with extreme care.

  • Propyl iodide is a lachrymator and should be handled in a fume hood.

  • The use of a pressure bomb requires appropriate training and safety precautions.

References

  • National Institute of Standards and Technology. (n.d.). The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Retrieved from [Link]

Sources

Application

The Synthetic Potential of 2-Methyl-5-propoxybenzoic Acid: A Guide to its Application as an API Precursor

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Methyl-5-propoxybenzoic acid as a precursor in the synthesis of Active Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Methyl-5-propoxybenzoic acid as a precursor in the synthesis of Active Pharmaceutical Ingredients (APIs). While direct, named APIs originating from this specific precursor are not prevalent in publicly accessible literature, its chemical structure embodies key functionalities that are staples in medicinal chemistry. This guide will, therefore, focus on the fundamental reactivity and synthetic utility of this molecule, providing both established context from related benzoic acid derivatives and a representative, detailed protocol for its potential application in the synthesis of a novel compound with therapeutic promise.

Introduction to 2-Methyl-5-propoxybenzoic Acid: A Versatile Scaffold

2-Methyl-5-propoxybenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core with methyl and propoxy substituents. These groups modulate the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. The carboxylic acid group provides a handle for a variety of chemical transformations, most notably amide bond formation, which is a cornerstone of many drug molecules. The propoxy and methyl groups contribute to the lipophilicity of the molecule, a critical parameter for drug absorption and distribution.

The synthesis of the closely related isomer, 2-propoxy-5-methylbenzoic acid, has been described, and a similar synthetic logic can be applied to 2-Methyl-5-propoxybenzoic acid. A common route involves the propylation of a corresponding hydroxybenzoic acid precursor.[1] An improved synthetic method involves the esterification of p-cresotinic acid, followed by propylation and subsequent hydrolysis to yield the desired product.[1]

The Role of Substituted Benzoic Acids in Drug Discovery

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Their derivatives have been shown to possess a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] For instance, derivatives of 2-hydroxybenzoic acid have been investigated as selective inhibitors of Sirtuin 5 (SIRT5), a target in cancer and neurodegenerative diseases.[2] Furthermore, the benzoic acid moiety is a key component in the synthesis of various drugs, where it is often modified to optimize potency, selectivity, and pharmacokinetic properties.[4]

Representative Application: Synthesis of a Novel Amide with Potential Analgesic Activity

To illustrate the utility of 2-Methyl-5-propoxybenzoic acid as an API precursor, this section details a representative protocol for the synthesis of a novel amide. The rationale for this hypothetical target is based on the well-established principle that amide derivatives of substituted benzoic acids can exhibit significant biological activity. For example, 2-hydroxymethylbenzamides have shown anti-inflammatory and analgesic properties.[2]

The following protocol outlines the synthesis of N-(1-phenylethyl)-2-methyl-5-propoxybenzamide, a compound designed to explore the structure-activity relationship of this class of molecules. The choice of (R)-1-phenylethanamine for the amide coupling introduces a chiral center, which is often crucial for specific interactions with biological targets.

Experimental Protocol: Synthesis of N-((R)-1-phenylethyl)-2-methyl-5-propoxybenzamide

This protocol is divided into two main steps: activation of the carboxylic acid and subsequent amide coupling.

Step 1: Activation of 2-Methyl-5-propoxybenzoic acid

The conversion of the carboxylic acid to a more reactive species, such as an acid chloride, is a common and effective strategy to facilitate amide bond formation.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-5-propoxybenzoic acid≥98%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Magnetic stirrer and stir bar-VWR
Round-bottom flask-VWR
Reflux condenser-VWR
Heating mantle-VWR

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Methyl-5-propoxybenzoic acid (5.0 g, 25.7 mmol).

  • Add anhydrous dichloromethane (40 mL) to the flask and stir the mixture to dissolve the solid.

  • Carefully add thionyl chloride (3.7 mL, 51.4 mmol) dropwise to the solution at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture to release toxic gases. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. This will yield the crude 2-methyl-5-propoxybenzoyl chloride as an oil, which can be used in the next step without further purification.

Step 2: Amide Coupling with (R)-1-Phenylethanamine

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Methyl-5-propoxybenzoyl chlorideCrude from Step 1-
(R)-1-Phenylethanamine≥99%Sigma-Aldrich
Triethylamine (Et₃N)Reagent GradeSigma-Aldrich
Dichloromethane (DCM)AnhydrousSigma-Aldrich
1 M Hydrochloric acid (HCl)-Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution-Fisher Scientific
Brine-Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)-Sigma-Aldrich

Procedure:

  • Dissolve the crude 2-methyl-5-propoxybenzoyl chloride (from Step 1) in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of (R)-1-phenylethanamine (3.1 g, 25.7 mmol) and triethylamine (4.3 mL, 30.8 mmol) in anhydrous dichloromethane (20 mL).

  • Add the solution of the amine and triethylamine dropwise to the cooled acid chloride solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-((R)-1-phenylethyl)-2-methyl-5-propoxybenzamide.

Expected Results
ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Appearance White to off-white solid
Characterization Data

The structure of the final compound should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the propoxy group, the methyl group, the methine proton of the phenylethyl group, and the amide proton.

  • ¹³C NMR: Expect distinct signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₉H₂₃NO₂ should be observed.

Visualizing the Synthetic Workflow

The following diagrams illustrate the chemical structures and the overall synthetic workflow.

Caption: Synthetic workflow for the preparation of the target amide.

Conclusion and Future Perspectives

2-Methyl-5-propoxybenzoic acid represents a valuable, yet underexplored, precursor for the synthesis of novel APIs. Its structural features provide a solid foundation for the generation of diverse chemical libraries for drug discovery. The representative protocol detailed in this guide showcases a practical and efficient method for its utilization in amide synthesis, a key reaction in the development of new therapeutic agents. Future work could involve the exploration of this precursor in the synthesis of other classes of compounds, such as esters and heterocycles, and the biological evaluation of the resulting molecules to uncover new pharmacological activities. The principles and techniques outlined here provide a robust starting point for researchers aiming to leverage the synthetic potential of 2-Methyl-5-propoxybenzoic acid in their drug discovery programs.

References

  • National Institute of Standards and Technology. (n.d.). The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Retrieved from [Link]

  • Brauer, G. M., & Argentar, H. (1965). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 69A(5), 443–447. [Link]

  • Google Patents. (1992). US5136059A - Propoxybenzene derivatives and process for preparing the same.
  • Ke, S., Jiang, H., & Zhou, Y. (2008). Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. Acta crystallographica. Section E, Structure reports online, 64(Pt 7), o1242. [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • PubChem. (n.d.). 2-methyloxiran-2-yl) -pentan-1-one and pharmaceutically acceptable salts thereof - Patent JP-2019525945-A. Retrieved from [Link]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). CN1884259A - Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Google Patents. (n.d.). CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate.
  • MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]

  • Frontiers. (2018). Hydroxybenzoic Acid Derivatives as Dual-Target Ligands: Mitochondriotropic Antioxidants and Cholinesterase Inhibitors. Retrieved from [Link]

Sources

Method

HPLC method development for 2-Methyl-5-propoxybenzoic acid quantification

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-Methyl-5-propoxybenzoic Acid Executive Summary The quantification of active pharmaceutical ingredient (API) intermediates requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2-Methyl-5-propoxybenzoic Acid

Executive Summary

The quantification of active pharmaceutical ingredient (API) intermediates requires analytical methods that are not only precise but mechanistically robust. 2-Methyl-5-propoxybenzoic acid (CAS 1282679-69-9, Formula: C11H14O3) is a substituted benzoic acid derivative frequently utilized in complex synthetic pathways. This application note details a modernized, self-validating High-Performance Liquid Chromatography (HPLC) protocol for its quantification. By leveraging superficially porous particle (SPP) technology and strict pH control, this method aligns with the latest USP <621> allowable adjustments[1] and is fully validated under the ICH Q2(R2) lifecycle framework[2].

Physicochemical Profiling & Method Rationale

To design an authoritative method, one must first understand the physicochemical nature of the analyte. 2-Methyl-5-propoxybenzoic acid features a lipophilic propoxy chain and an acidic carboxylic acid moiety.

  • pH Control & Ion Suppression: The carboxylic acid group has an estimated pKa of ~4.2. In reversed-phase liquid chromatography (RPLC), if the mobile phase pH is near the analyte's pKa, the molecule exists in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By utilizing 0.1% Formic Acid (pH ~2.7), the mobile phase is maintained at least 1.5 units below the pKa. This forces the analyte into a fully protonated (neutral) state, ensuring consistent hydrophobic partitioning.

  • Column Modernization: Historically, USP monographs relied on 5 µm totally porous particles. However, recent updates to USP Chapter <621> permit adjustments to the column length to particle size ratio ( L/dp​ ) within -25% and +50%[1]. This protocol strategically employs a 2.7 µm SPP column. The solid core of the SPP reduces the longitudinal diffusion and mass transfer path, delivering UHPLC-level theoretical plates at standard HPLC backpressures.

SeparationMechanism MobilePhase Mobile Phase 0.1% Formic Acid (pH 2.7) Analyte 2-Methyl-5-propoxybenzoic acid (Neutral State) MobilePhase->Analyte Suppresses Ionization StatPhase Stationary Phase C18 SPP Column Analyte->StatPhase Hydrophobic Partitioning Detector UV Detection 235 nm StatPhase->Detector Elution & Quantification

Fig 1. Mechanistic workflow of reversed-phase separation for acidic analytes.

Experimental Protocol & Causality

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column C18, 100 x 4.6 mm, 2.7 µm SPPMaximizes efficiency while maintaining compliant L/dp​ ratios[1].
Mobile Phase A 0.1% Formic Acid in WaterSuppresses ionization of the carboxylic acid group.
Mobile Phase B Acetonitrile (LC-MS Grade)Provides strong elution strength for the lipophilic propoxy group.
Elution Mode Isocratic (50% A : 50% B)Ensures baseline stability and high run-to-run reproducibility.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CReduces mobile phase viscosity and stabilizes mass transfer kinetics.
Detection UV at 235 nmCorresponds to the π→π∗ transition of the aromatic ring.
Injection Vol 5 µLPrevents column overloading and minimizes extra-column band broadening.
Step-by-Step Preparation Methodology
  • Step 1: Diluent Preparation

    • Action: Mix ultrapure water (18.2 MΩ·cm) and Acetonitrile in a 50:50 (v/v) ratio.

    • Causality: Matching the sample diluent exactly to the isocratic mobile phase composition eliminates the "solvent effect." If a sample is injected in 100% organic solvent, the analyte travels faster than the mobile phase initially, causing peak fronting or splitting.

  • Step 2: Standard Solution Preparation (100 µg/mL)

    • Action: Accurately weigh 10.0 mg of 2-Methyl-5-propoxybenzoic acid reference standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume.

    • Causality: Sonication disrupts solute-solute intermolecular forces, ensuring complete homogenization of the lipophilic standard before final volume adjustment.

Method Validation Framework (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system based on the revised ICH Q2(R2) guidelines[2]. The analytical sequence itself dictates continuous performance verification.

Sequence Design & System Suitability Testing (SST)

Before any sample data is accepted, the system must prove its fitness for purpose. The sequence must be programmed as follows:

  • Blank (Diluent): Validates the absence of carryover or baseline interference.

  • SST Standard (n=6 injections): Validates precision, efficiency, and peak symmetry.

  • Samples (n=1 to 10): Unknown quantification.

  • Bracketing Standard: Injected every 10 samples to validate ongoing calibration stability (must yield 98.0% - 102.0% recovery).

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaCausality / System Verification
Retention Time (RT) ~4.5 min (± 0.2 min)Confirms pump flow accuracy and consistent hydrophobic partitioning.
Tailing Factor ( Tf​ ) ≤ 1.5Validates successful ionization suppression; checks for column voiding.
Theoretical Plates (N) ≥ 5000Verifies column bed integrity and optimal mass transfer kinetics.
%RSD of Area (n=6) ≤ 2.0%Validates autosampler injection precision and detector stability.
ICH Q2(R2) Validation Summary

MethodLifecycle ATP Analytical Target Profile Define 2-Methyl-5-propoxybenzoic acid quantification goals Risk Risk Assessment Evaluate pKa & UV absorbance ATP->Risk Identify CQAs Opt Method Optimization Refine pH & Mobile Phase Risk->Opt DoE Parameters Val ICH Q2(R2) Validation Linearity, Precision, Accuracy Opt->Val Lock Conditions Routine Routine Analysis System Suitability Testing (SST) Val->Routine Validated Method

Fig 2. Analytical procedure lifecycle workflow based on ICH Q14 and Q2(R2) guidelines.

The method was subjected to rigorous validation parameters as defined by ICH Q2(R2)[2], ensuring the reportable range is fit for commercial release testing.

Table 3: ICH Q2(R2) Validation Results (Representative Data)

Validation ParameterRange / ConditionAcceptance CriteriaRepresentative Result
Specificity Blank & Acid/Base Forced DegradationNo interference at analyte RTPass (Purity Match > 990)
Linearity & Range 50 - 150 µg/mL (5 levels)Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998
Accuracy (Recovery) Spiked at 80%, 100%, 120% levels98.0% - 102.0%99.4% - 100.8%
Repeatability 100 µg/mL (n=6 preparations)%RSD ≤ 2.0%%RSD = 0.8%

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source: Chromatography Online URL:[Link]

Sources

Application

Application Note: Functionalization and Suzuki-Miyaura Cross-Coupling of 2-Methyl-5-propoxybenzoic Acid

Executive Summary & Strategic Overview 2-Methyl-5-propoxybenzoic acid (CAS: 1282679-69-9) is a highly versatile, commercially available building block frequently utilized in the synthesis of complex biaryl scaffolds for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

2-Methyl-5-propoxybenzoic acid (CAS: 1282679-69-9) is a highly versatile, commercially available building block frequently utilized in the synthesis of complex biaryl scaffolds for drug discovery. The molecule presents a unique electronic and steric environment: a deactivating, directing carboxylic acid (-COOH) at C1, a weakly activating methyl group (-CH3) at C2, and a strongly activating, π-donating propoxy group (-OPr) at C5.

Because the native molecule lacks a pre-installed cross-coupling handle (such as a halide or boronate ester), it must be functionalized prior to Suzuki-Miyaura coupling. This application note details two orthogonal, self-validating synthetic strategies to utilize this compound:

  • Regioselective Electrophilic Bromination to access 4-aryl derivatives.

  • Carboxylate-Directed C–H Borylation to access 6-aryl derivatives.

By understanding the causality behind the reagent selection and the intrinsic electronic bias of the aromatic ring, researchers can predictably functionalize this scaffold for late-stage diversification.

Mechanistic Pathway & Causality

Strategy A: Electrophilic Bromination (C4-Functionalization)

The propoxy group at C5 is a strong electron-donating group, directing electrophilic aromatic substitution to its ortho positions (C4 and C6). However, the C6 position is heavily sterically encumbered by the adjacent bulky carboxylic acid group at C1. Therefore, mild electrophilic bromination using N-Bromosuccinimide (NBS) proceeds with high regioselectivity at the less hindered C4 position[1]. The resulting 4-bromo-2-methyl-5-propoxybenzoic acid serves as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura coupling[2].

Strategy B: Directed C–H Borylation (C6-Functionalization)

To bypass the inherent electronic and steric preference for C4, the free carboxylic acid can be utilized as a directing group. Iridium-catalyzed C–H borylation using an [Ir(OMe)(cod)]2 precatalyst and a bipyridine ligand allows for thermodynamically controlled, regioselective borylation exclusively at C6[3]. The resulting boronate ester can then be directly engaged in a Suzuki cross-coupling with an exogenous aryl halide.

SyntheticWorkflow SM 2-Methyl-5-propoxybenzoic acid (Starting Material) PathA Pathway A: Electrophilic Bromination NBS, MeCN, 0 °C to rt SM->PathA PathB Pathway B: Directed C-H Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2 SM->PathB IntA 4-Bromo-2-methyl-5-propoxybenzoic acid (C4-Functionalized) PathA->IntA SuzA Suzuki Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3 IntA->SuzA ProdA 4-Aryl-2-methyl-5-propoxybenzoic acid (Biaryl Product A) SuzA->ProdA IntB 6-Bpin-2-methyl-5-propoxybenzoic acid (C6-Functionalized) PathB->IntB SuzB Suzuki Coupling Ar-Br, Pd(dppf)Cl2, K2CO3 IntB->SuzB ProdB 6-Aryl-2-methyl-5-propoxybenzoic acid (Biaryl Product B) SuzB->ProdB

Caption: Divergent synthetic workflows for the orthogonal functionalization of 2-Methyl-5-propoxybenzoic acid.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Bromo-2-methyl-5-propoxybenzoic acid

Causality: Acetonitrile (MeCN) is selected as the solvent because its polarity stabilizes the transition state of electrophilic bromination while completely suppressing competing radical-mediated side-chain bromination (e.g., at the C2 methyl group) commonly observed in non-polar solvents[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methyl-5-propoxybenzoic acid (1.0 equiv, 10.0 mmol, 1.94 g) in anhydrous MeCN (50 mL, 0.2 M) in a 100 mL round-bottom flask. Wrap the flask tightly in aluminum foil to exclude light, preventing radical initiation.

  • Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol, 1.87 g) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Quench & Workup: Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃, 20 mL) to reduce any unreacted NBS/Br₂. Extract the aqueous layer with EtOAc (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude solid via recrystallization from hot EtOH/Water to yield the pure 4-bromo derivative as a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the 4-Bromo Derivative

Causality:Pd(dppf)Cl₂ is utilized as the precatalyst. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is the rate-limiting hurdle when forming sterically hindered ortho-substituted biaryls[2]. K₂CO₃ in aqueous 1,4-dioxane provides the necessary hydroxide/carbonate ions to form the reactive palladium-hydroxo species required for transmetalation.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine 4-bromo-2-methyl-5-propoxybenzoic acid (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv, 1.5 mmol), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Solvent: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles. Self-validation step: Strict exclusion of oxygen is necessary to prevent the oxidative homocoupling of the boronic acid, which would consume the coupling partner and lower the yield.

  • Heating: Seal the tube and heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • Isolation: Cool the mixture to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl to fully protonate the carboxylate product. Extract with EtOAc (3 × 15 mL). Dry, concentrate, and purify via flash column chromatography (DCM/MeOH gradient 99:1 to 90:10).

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the optimization of the Suzuki-Miyaura coupling step (Protocol 2), demonstrating the empirical causality behind the selection of Pd(dppf)Cl₂ and K₂CO₃.

EntryCatalyst (5 mol%)LigandBase (3 equiv)Solvent (Ratio)Temp (°C)Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)9045
2Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O (4:1)9068
3Pd(dppf)Cl₂dppf (built-in)Na₂CO₃1,4-Dioxane/H₂O (4:1)9082
4 Pd(dppf)Cl₂ dppf (built-in) K₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 94
5Pd(dppf)Cl₂dppf (built-in)K₂CO₃THF/H₂O (4:1)7071

Note: Entry 4 represents the self-validating optimal conditions. The superior performance of K₂CO₃ in Dioxane/Water is attributed to optimal base solubility and efficient generation of the transmetalation-active Pd-OH complex.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Ar-Br inserts into Pd) Pd0->OxAdd PdII_Br Ar-Pd(II)(Br)L_n Intermediate I OxAdd->PdII_Br BaseEx Base Exchange (OH- replaces Br-) PdII_Br->BaseEx PdII_OH Ar-Pd(II)(OH)L_n Intermediate II BaseEx->PdII_OH Transmet Transmetalation (Ar'-B(OH)3- transfers Ar') PdII_OH->Transmet PdII_ArAr Ar-Pd(II)(Ar')L_n Intermediate III Transmet->PdII_ArAr RedElim Reductive Elimination (Biaryl Product Release) PdII_ArAr->RedElim RedElim->Pd0

Caption: Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling highlighting key catalytic intermediates.

References

  • Title: Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile: A convenient method for aromatic bromination Source: Tetrahedron Letters / ResearchGate URL: [Link]

  • Title: Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization (Reviewing Directed C-H Borylation) Source: CCS Chemistry URL: [Link]

Sources

Method

Preparation of 2-Methyl-5-propoxybenzoic Acid Stock Solutions in Dimethyl Sulfoxide (DMSO)

An Application Note and Protocol for Researchers Abstract This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-Methyl-5-propoxybenzoic acid in dimethyl sulfoxide (...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-Methyl-5-propoxybenzoic acid in dimethyl sulfoxide (DMSO). DMSO is a powerful and versatile aprotic solvent widely employed in drug discovery and biological research for its ability to dissolve a broad range of both polar and nonpolar compounds.[1][2][3] However, its unique chemical properties, particularly its hygroscopicity, necessitate rigorous procedures to ensure the accuracy, stability, and reproducibility of experimental results. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the scientific rationale behind each critical step to ensure the integrity of the prepared stock solutions.

Introduction and Pre-Protocol Considerations

2-Methyl-5-propoxybenzoic acid is an aromatic carboxylic acid derivative utilized in various research applications, including chemical synthesis and potentially as an intermediate for pharmaceuticals or agrochemicals.[4] Accurate and consistent dosing in experimental assays begins with the proper preparation of a concentrated stock solution. DMSO is the solvent of choice for many such small molecules due to its high solubilizing capacity.[2]

Physicochemical Properties of 2-Methyl-5-propoxybenzoic Acid

A foundational understanding of the compound's properties is essential for accurate preparation.

ParameterValueSource / Notes
Chemical Formula C₁₁H₁₄O₃
Molecular Weight 194.23 g/mol
Appearance Typically a white to off-white solid.Based on similar benzoic acid derivatives.[4]
Solubility Soluble in organic solvents like DMSO; limited solubility in water.The hydrophobic propoxy group and aromatic ring limit aqueous solubility, while the carboxylic acid moiety allows for dissolution in polar aprotic solvents.[4][5]
The Critical Nature of the Solvent: Dimethyl Sulfoxide (DMSO)

While an excellent solvent, DMSO has properties that must be carefully managed:

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[6][7] Even brief exposure to air can introduce significant water content. This is a critical concern because absorbed water can alter the polarity of the solvent, significantly decreasing the solubility of many organic compounds and leading to precipitation.[6][8][9] For carboxylic acids, this effect can be pronounced.[10] Therefore, the use of high-purity, anhydrous DMSO from a freshly opened bottle is paramount.[6][9]

  • Freezing Point: DMSO has a relatively high freezing point of 18.5°C (65.3°F).[2] This means pure DMSO will be solid at or just below standard room temperature. This property is also a useful indicator of purity; the presence of absorbed water significantly depresses the freezing point.[8]

  • Stability and Degradation: While DMSO is thermally stable, repeated freeze-thaw cycles can promote compound precipitation, especially if moisture has been introduced.[8][11] Aliquoting stock solutions is the primary strategy to mitigate this risk.

Safety and Handling Precautions

Prior to beginning any work, consult the Safety Data Sheet (SDS) for both 2-Methyl-5-propoxybenzoic acid and DMSO.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[1]

  • Ventilation: Handle all chemicals in a well-ventilated area or, preferably, within a certified chemical fume hood.[1]

  • Skin Exposure: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[1] Avoid all direct skin contact. In case of contact, wash the affected area immediately and thoroughly with water.

  • Compound Hazards: Benzoic acid derivatives may cause skin and eye irritation.[12][13][14] Avoid inhalation of the powder and direct contact with skin or eyes.

Detailed Experimental Protocol for Stock Solution Preparation

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations can be adjusted as needed.

Materials and Equipment
  • 2-Methyl-5-propoxybenzoic acid powder (in vial)

  • Anhydrous or high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile, amber or light-protected microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated precision pipettes and sterile, nuclease-free pipette tips

  • Optional: Sonicator water bath

Step-by-Step Methodology

Step 1: Pre-Weighing Preparation Before opening the vial of 2-Methyl-5-propoxybenzoic acid, centrifuge it briefly (e.g., 1 minute at 1,000 x g) to ensure all the powder is collected at the bottom of the vial.[11] This prevents loss of material that may be adhering to the cap or walls.

Step 2: Calculation of Mass The required mass is determined using the compound's molecular weight and the desired final concentration and volume.

Formula: Mass (mg) = Desired Concentration (M) × Final Volume (mL) × Molecular Weight (g/mol)

  • Desired Concentration: 10 mM = 0.010 mol/L

  • Desired Final Volume: 1 mL = 0.001 L

  • Molecular Weight: 194.23 g/mol

Calculation: Mass (mg) = 0.010 mol/L × 1 mL × 194.23 g/mol = 1.9423 mg

For Practicality: It is often easier to weigh a larger mass, such as 10 mg, and adjust the solvent volume accordingly. Volume (mL) = Mass (mg) / (Concentration (M) × Molecular Weight (g/mol)) Volume (mL) = 10 mg / (0.010 M × 194.23 g/mol) = 5.148 mL

Step 3: Weighing the Compound Using a calibrated analytical balance, carefully weigh the calculated amount of 2-Methyl-5-propoxybenzoic acid into a sterile microcentrifuge tube. If weighing directly into the manufacturer's vial, ensure the balance is properly tared with the cap off.

Step 4: Dissolving the Compound Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to the tube containing the compound powder.[1] Cap the tube securely.

Step 5: Ensuring Complete Solubilization Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[1] Visually inspect the solution against a light source to ensure there are no undissolved particulates. If the compound does not dissolve readily:

  • Sonication: Place the tube in a sonicator water bath for 5-10 minutes.[15]

  • Gentle Warming: Briefly warm the solution in a 37°C water bath.[1][15] Caution: Do not overheat, as excessive heat can degrade some compounds.

The workflow for this process is summarized in the diagram below.

G cluster_prep Preparation cluster_diss Dissolution cluster_store Storage start Start centrifuge Centrifuge Compound Vial start->centrifuge calculate Calculate Required Mass (e.g., for 10 mM) centrifuge->calculate weigh Weigh Compound calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex inspect Visually Inspect Solution vortex->inspect dissolved Completely Dissolved? inspect->dissolved troubleshoot Sonicate or Gently Warm (Max 37°C) dissolved->troubleshoot No aliquot Aliquot into Single-Use Tubes dissolved->aliquot Yes troubleshoot->vortex label_tubes Label Aliquots Clearly aliquot->label_tubes store Store at -20°C or -80°C (Protect from Light) label_tubes->store finish End store->finish

Caption: Workflow for preparing 2-Methyl-5-propoxybenzoic acid stock solutions.

Stock Solution Storage, Stability, and Handling

Proper storage is as critical as proper preparation for maintaining the integrity of your compound.

  • Aliquoting: Once the compound is fully dissolved, immediately aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber cryovials).[1][11] This practice is the most effective way to minimize freeze-thaw cycles, which can lead to compound precipitation, and to reduce the risk of contamination and water absorption upon repeated opening.[6][8]

  • Labeling: Clearly and securely label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation.[1][16]

  • Storage Temperature: For long-term storage (up to 6 months), store the aliquots at -80°C.[11][17] For short-term storage (up to 1 month), -20°C is acceptable.[11][17] Studies have shown that while many compounds are stable in DMSO, degradation can occur over time, with stability decreasing significantly after 6-12 months, even at room temperature.[18][19]

  • Handling for Use: When ready to use, thaw a single aliquot at room temperature. Before opening, briefly centrifuge the tube to pull all liquid down from the cap and sides. Any unused portion of a thawed aliquot should ideally be discarded to prevent compromising the entire stock.

The diagram below illustrates the key factors influencing the stability of the stock solution.

G cluster_positive Positive Factors cluster_negative Negative Factors center_node Stock Solution Integrity anhydrous_dmso Use of Anhydrous DMSO anhydrous_dmso->center_node aliquoting Aliquoting aliquoting->center_node low_temp Low Temperature Storage (-80°C) low_temp->center_node light_protect Protection from Light light_protect->center_node water Water Absorption (Hygroscopicity) water->center_node freeze_thaw Repeated Freeze-Thaw Cycles freeze_thaw->center_node light Light Exposure light->center_node time Extended Storage Time time->center_node

Caption: Factors influencing the stability of DMSO stock solutions.

Dilution for Working Solutions

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cytotoxicity, typically keeping it below 0.5%.[11][17]

  • Serial Dilution: It is best practice to perform initial serial dilutions in 100% DMSO before making the final dilution into your aqueous buffer or cell culture medium.[9][15] Adding a highly concentrated DMSO stock directly into an aqueous solution can cause the compound to precipitate out.[9]

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of the assay medium containing the same final concentration of DMSO as your treated samples.[15][17]

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (n.d.). PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]

  • NextSDS. (n.d.). 2-methyl-4-propoxybenzoic acid — Chemical Substance Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Retrieved from [Link]

  • Kozik, V., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Fisher Scientific. (2024, February 23). SAFETY DATA SHEET. Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylbenzoic acid. Retrieved from [Link]

  • Le, T. H., et al. (n.d.). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. PMC. Retrieved from [Link]

  • Kozik, V. S. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

  • Bowen, R. L. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018, May 29). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Retrieved from [Link]

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. (n.d.). PMC. Retrieved from [Link]

  • Quora. (2018, April 25). How to make a stock solution of a substance in DMSO. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Methyl-5-propoxybenzoic Acid

An in-depth guide to improving yield in the synthesis of 2-Methyl-5-propoxybenzoic acid, designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, this guide is structur...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to improving yield in the synthesis of 2-Methyl-5-propoxybenzoic acid, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles at play in the synthesis of 2-Methyl-5-propoxybenzoic acid. Our goal is to empower you to troubleshoot effectively and optimize your reaction yields. The most common and reliable route proceeds from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid), which will be the primary focus of this guide.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of 2-Methyl-5-propoxybenzoic acid from p-cresotinic acid is fundamentally a Williamson ether synthesis. However, a critical challenge arises from the presence of two nucleophilic sites: the phenolic hydroxyl group and the carboxylic acid. Direct propylation can lead to a mixture of the desired ether, the propyl ester, and the di-propylated product, complicating purification and reducing the yield of the target molecule.[1][2]

The scientifically sound and preferred approach involves a two-step sequence:

  • Protection: The carboxylic acid is first protected as an ester (e.g., an ethyl or methyl ester).

  • Propylation: The phenolic hydroxyl of the ester is then O-alkylated using a propyl halide.

  • Deprotection: The ester is hydrolyzed to yield the final carboxylic acid product.

This strategy ensures regioselectivity and significantly simplifies the purification process, leading to higher overall yields.[1][2]

Synthesis_Workflow Start p-Cresotinic Acid (2-hydroxy-5-methylbenzoic acid) Step1 Esterification (e.g., EtOH, H₂SO₄) Start->Step1 Intermediate Ethyl 2-hydroxy-5-methylbenzoate Step1->Intermediate Step2 Williamson Ether Synthesis (Propyl iodide, K₂CO₃) Intermediate->Step2 Protected_Product Ethyl 2-propoxy-5-methylbenzoate Step2->Protected_Product Step3 Hydrolysis (e.g., NaOH, H₂O/EtOH) Protected_Product->Step3 Final_Product 2-Methyl-5-propoxybenzoic Acid Step3->Final_Product

Caption: Preferred synthesis workflow for 2-Methyl-5-propoxybenzoic acid.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis, focusing on the critical Williamson ether synthesis step (Step 2).

Question 1: My yield of ethyl 2-propoxy-5-methylbenzoate is low, and I have a significant amount of unreacted starting material (ethyl 2-hydroxy-5-methylbenzoate). What went wrong?

Answer: This is a classic problem indicating incomplete deprotonation of the phenolic hydroxyl group, which is necessary to form the reactive phenoxide nucleophile.

  • Causality: The Williamson ether synthesis is an SN2 reaction that requires a strong nucleophile. The phenol itself is not nucleophilic enough to attack the propyl halide. A base is required to deprotonate it. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Evaluate Your Base: For phenols, bases like potassium carbonate (K₂CO₃) are common, but stronger bases like sodium hydride (NaH) or potassium hydroxide (KOH) can be more effective, ensuring complete deprotonation.[3]

    • Ensure Anhydrous Conditions: The presence of water will consume the base and protonate the phenoxide, quenching the nucleophile.[3] Ensure all glassware is oven-dried and use anhydrous solvents.

    • Check Stoichiometry: Use at least one full equivalent of the base relative to the phenolic starting material. An excess (e.g., 1.1-1.5 equivalents) is often beneficial.

Question 2: The reaction is slow, and even after extended heating, the conversion is poor. How can I increase the reaction rate?

Answer: A sluggish reaction points to either a poor nucleophile (as discussed in Q1) or a poor electrophile (the alkylating agent).

  • Causality: The rate of an SN2 reaction is dependent on the leaving group ability of the electrophile. The reactivity order for alkyl halides is R-I > R-Br > R-Cl.[3]

  • Troubleshooting Steps:

    • Switch Alkylating Agent: If you are using propyl chloride or bromide, switching to propyl iodide will significantly accelerate the reaction.

    • In Situ Iodide Formation (Finkelstein Reaction): If you must use propyl bromide or chloride, you can add a catalytic amount (10-15 mol%) of sodium iodide or potassium iodide to the reaction. This generates the more reactive propyl iodide in situ.[3]

    • Increase Temperature: While higher temperatures can promote side reactions, the reaction may not proceed efficiently if the temperature is too low. For many Williamson ether syntheses, temperatures between 50-100°C are optimal.[3][4]

Question 3: My final product is contaminated with an isomeric impurity. What is it and how can I prevent it?

Answer: The most likely impurity is the C-alkylated product. Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom on the aromatic ring.

  • Causality: O-alkylation (the desired reaction) and C-alkylation are competing pathways. The selectivity is heavily influenced by the solvent.[5]

  • Troubleshooting Steps:

    • Solvent Choice: Protic solvents (like ethanol) can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more available for attack and favoring C-alkylation. Aprotic polar solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are preferred as they do not solvate the nucleophile as strongly, leading to higher selectivity for O-alkylation.[3][5]

    • Counter-ion: The choice of counter-ion (from the base) can also play a role, though solvent effects are generally more pronounced.

Data Summary: Troubleshooting Williamson Ether Synthesis
Issue Potential Cause Recommended Solution Scientific Principle
Low Conversion Incomplete deprotonation of phenolUse a stronger base (e.g., NaH, KOH) and ensure anhydrous conditions.[3]Formation of the necessary nucleophile (phenoxide) is critical for the SN2 reaction.
Slow Reaction Rate Poor leaving group on alkylating agentUse propyl iodide instead of bromide or chloride, or add catalytic NaI/KI.[3]Iodide is a better leaving group than bromide or chloride, increasing the SN2 reaction rate.
Impurity Formation C-alkylation side reactionUse a polar aprotic solvent like DMF or DMSO instead of a protic solvent.[5]Polar aprotic solvents favor O-alkylation for ambident phenoxide nucleophiles.
Complex Mixture Direct propylation of p-cresotinic acidProtect the carboxylic acid as an ester before alkylation, then hydrolyze.[1][2]Protecting groups prevent side reactions at other functional groups, ensuring regioselectivity.

Frequently Asked Questions (FAQs)

  • Q1: Why is protecting the carboxylic acid as an ester necessary?

    • A1: The carboxylic acid proton is acidic and will react with the base used for the Williamson ether synthesis. Furthermore, the resulting carboxylate can also act as a nucleophile, potentially leading to anhydride formation or other side reactions. Esterification neutralizes this reactivity, isolating the phenolic hydroxyl as the sole reactive site for alkylation.[1][2]

  • Q2: Can I use a different method, like a Grignard reaction?

    • A2: Synthesizing this molecule via a Grignard reaction (e.g., from 2-bromo-4-propoxytoluene followed by carboxylation with CO₂) is theoretically possible. However, Grignard reagents are extremely sensitive to moisture and will be quenched by any acidic protons.[6][7][8] Given the starting materials available, the Williamson ether synthesis route is generally more robust, higher-yielding, and tolerant of a wider range of lab conditions.

  • Q3: What is the best work-up procedure for the final hydrolysis step?

    • A3: After saponification of the ester with a base like NaOH or KOH, the reaction mixture will contain the sodium or potassium salt of the final product. The mixture should be cooled and then carefully acidified with a strong acid like HCl or H₂SO₄.[1] This will protonate the carboxylate, causing the free 2-Methyl-5-propoxybenzoic acid to precipitate out of the aqueous solution. The solid can then be collected by vacuum filtration and washed with cold water to remove inorganic salts.

  • Q4: How can I purify the final product?

    • A4: If the work-up is performed correctly, the precipitated product is often quite pure. For further purification, recrystallization is the most effective method.[9] A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is commonly used. The crude solid is dissolved in the minimum amount of the hot "good" solvent (e.g., ethanol), and the "poor" solvent (e.g., water) is added dropwise until turbidity persists. Upon cooling, pure crystals of the product will form.

Troubleshooting_Yield Start Low Yield of Propylated Product Check_SM Is unreacted starting material present? Start->Check_SM Check_Impurity Are there significant byproducts? Check_SM->Check_Impurity No Sol_Base Action: 1. Use stronger base (NaH, KOH). 2. Ensure anhydrous conditions. 3. Check base stoichiometry. Check_SM->Sol_Base Yes Sol_Alkyl Action: 1. Switch to Propyl Iodide. 2. Add catalytic NaI (Finkelstein). 3. Increase reaction temperature. Check_Impurity->Sol_Alkyl No (Implies slow reaction) Sol_Solvent Action: 1. Change solvent to DMF or DMSO. 2. Re-evaluate temperature. Check_Impurity->Sol_Solvent Yes

Caption: Decision tree for troubleshooting low yield issues.

Experimental Protocol: Optimized Synthesis

Step 1: Ethyl 2-hydroxy-5-methylbenzoate (Esterification)
  • Reaction Setup: To a round-bottom flask, add p-cresotinic acid (1.0 eq) and absolute ethanol (used in large excess, serving as solvent and reagent).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1-0.2 eq).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester.

Step 2: Ethyl 2-propoxy-5-methylbenzoate (Williamson Ether Synthesis)
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the ethyl 2-hydroxy-5-methylbenzoate (1.0 eq) from Step 1 in anhydrous DMF.

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 eq) and potassium iodide (KI, 0.1 eq).

  • Alkylating Agent: Add propyl iodide (1.2 eq) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Step 3: 2-Methyl-5-propoxybenzoic Acid (Hydrolysis)
  • Reaction Setup: Dissolve the crude ethyl 2-propoxy-5-methylbenzoate (1.0 eq) from Step 2 in a mixture of ethanol and water.

  • Base Addition: Add sodium hydroxide (NaOH, 2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).[1]

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or hexane) to remove any non-acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify with concentrated HCl until the pH is ~1-2. A white solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven to yield pure 2-Methyl-5-propoxybenzoic acid.

References

  • Mortier, J. (n.d.). Ortho lithiation reactions of benzenoid and π-excessive heteroaromatic systems directed by the carboxylic acid group. ResearchGate. Available at: [Link]

  • Synthesis of 2-propoxy-5-methylbenzoic acid. (n.d.). NIST. Available at: [Link]

  • Mortier, J., & Vaultier, M. (1998). Réactions d'ortho lithiation de composés benzéniques et hétéroaromatiques-π-excédentaires dirigées par la fonction acide carboxylique. Semantic Scholar. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (n.d.). (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. Available at: [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Chem-space.com. Available at: [Link]

  • Comins, D. L., & Joseph, S. P. (2007, March 29). First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Ashenhurst, J. (2011, May 20). Common Mistakes with Carbonyls: Carboxylic Acids... Are Acids! Master Organic Chemistry. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021, January 28). RSC Publishing. Available at: [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020, March 12). ACS Publications. Available at: [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (n.d.). ResearchGate. Available at: [Link]

  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. (2020, March 12). SKKU. Available at: [Link]

  • Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Sci-Hub. Available at: [Link]

  • The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. (n.d.). National Institute of Standards and Technology. Available at: [Link]

Sources

Optimization

Preventing oxidation of 2-Methyl-5-propoxybenzoic acid during long-term storage

Technical Support Center: 2-Methyl-5-propoxybenzoic Acid Welcome to the technical support guide for 2-Methyl-5-propoxybenzoic acid. This document is intended for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Methyl-5-propoxybenzoic Acid

Welcome to the technical support guide for 2-Methyl-5-propoxybenzoic acid. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges related to its storage, with a focus on preventing oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the immediate visual signs of degradation for 2-Methyl-5-propoxybenzoic acid?

A: The most common visual indicator of degradation is a change in color. Pure 2-Methyl-5-propoxybenzoic acid should be a white to off-white solid. The development of a yellow or brownish tint suggests the formation of chromophoric (color-bearing) impurities, which are often products of oxidation.

Q2: What is the primary cause of degradation during storage?

A: The molecular structure of 2-Methyl-5-propoxybenzoic acid has two primary sites susceptible to oxidation: the methyl group on the benzene ring (the benzylic position) and the propoxy group (an ether linkage).[1][2] Reaction with atmospheric oxygen, often accelerated by light or heat, is the primary degradation pathway.[3][4][5]

Q3: What is the recommended temperature for long-term storage?

A: For optimal long-term stability, the compound should be stored in a controlled, refrigerated environment, typically between 2–8°C.[6] Storing at room temperature (15–25°C) is acceptable for shorter periods, but refrigeration significantly slows the rate of potential oxidative reactions.[6]

Q4: Is it necessary to store this compound under an inert atmosphere?

A: Yes, for long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[3][5][7][8] This displaces atmospheric oxygen, which is the key reactant in the oxidation process.[4][5][7][8]

Q5: Can I add a stabilizer to my sample?

A: Yes, for material stored long-term, particularly if it's not under an inert atmosphere, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) can be beneficial. BHT acts as a free-radical scavenger, inhibiting the chain reactions that lead to oxidation.[9][10][11] It is commonly used to stabilize pharmaceutical ingredients.[9][10]

Troubleshooting Guide: Preventing Oxidation

This section provides in-depth solutions to common problems encountered during the storage and handling of 2-Methyl-5-propoxybenzoic acid.

Problem 1: Material has developed a yellow or brown discoloration over time.
  • Underlying Cause: This discoloration is a classic sign of oxidative degradation. The two most probable chemical transformations are:

    • Benzylic Oxidation: The methyl group is a reactive site.[1][12] Oxidation can convert it first to a benzyl alcohol, then to an aldehyde, and ultimately to a carboxylic acid.[1][13] These intermediate species and subsequent condensation products can be colored.

    • Ether Cleavage/Oxidation: The propoxy group is also susceptible to oxidative attack, which can lead to the formation of phenolic impurities and other byproducts.[2] Phenols are notoriously easy to oxidize into colored quinone-type structures.

  • Preventative Solutions:

    • Control of Atmosphere: The most effective preventative measure is to remove oxygen from the storage container.[3][4][5][7][8] This is achieved by blanketing the compound with an inert gas like nitrogen or argon before sealing the container.[7][8] This process, known as inerting, physically displaces the oxygen, preventing it from reacting with the compound.[5][8]

    • Protection from Light: Store the material in amber glass vials or in a light-blocking secondary container. UV light can provide the activation energy needed to initiate free-radical oxidation reactions.

    • Temperature Control: Store at refrigerated temperatures (2–8°C).[6] Chemical reaction rates, including oxidation, are significantly reduced at lower temperatures.

Problem 2: Purity analysis by HPLC shows new impurity peaks not present in the initial batch.
  • Underlying Cause: The appearance of new peaks on an HPLC chromatogram is a quantitative confirmation of degradation. The retention times of these new peaks can give clues to their identity. More polar impurities (e.g., carboxylic acids or phenols resulting from oxidation) will typically have shorter retention times on a reverse-phase HPLC column.

  • Investigative & Preventative Solutions:

    • Characterize Impurities: If resources permit, use HPLC-Mass Spectrometry (LC-MS) to identify the molecular weights of the new impurities. This data can confirm the suspected oxidative degradation pathways.

    • Implement Use of Antioxidants: For bulk material that will be stored for an extended period, consider adding an antioxidant. Butylated hydroxytoluene (BHT) is a highly effective free-radical scavenger that can be added at low concentrations (typically 0.01-0.1%) to inhibit oxidation.[9][10][11] BHT works by donating a hydrogen atom to neutralize reactive radical intermediates, thus terminating the degradation chain reaction.[9]

    • Re-evaluate Packaging: Ensure the container has a high-integrity seal. For solids, use vials with PTFE-lined screw caps. Poorly sealed containers can allow for the slow ingress of air and moisture over time, negating the benefits of initial inerting.[6]

Storage Condition Risk of Oxidation Recommendation
Ambient, Clear VialHighNot recommended for periods longer than a few weeks.
Ambient, Amber VialModerateSuitable for short-term working material.
Refrigerated (2-8°C), Amber VialLowRecommended for mid-term storage (months).
Refrigerated, Inert Gas, Amber VialVery LowOptimal for long-term archival storage (years).
Refrigerated, Inert Gas, Amber Vial with BHTExtremely LowRecommended for highly sensitive applications or very long-term storage.

Visualizing Degradation & Prevention

Potential Oxidative Degradation Pathways

The following diagram illustrates the primary sites on the 2-Methyl-5-propoxybenzoic acid molecule that are susceptible to oxidation.

G cluster_0 2-Methyl-5-propoxybenzoic acid cluster_1 Oxidative Stress (O₂, Light, Heat) cluster_2 Primary Degradation Sites cluster_3 Degradation Products mol O2 Atmospheric Oxygen Benzylic Benzylic Oxidation (at Methyl Group) O2->Benzylic Ether Ether Oxidation/Cleavage (at Propoxy Group) O2->Ether Light UV Light Light->Benzylic Light->Ether Heat Elevated Temperature Heat->Benzylic Heat->Ether Products1 Aldehydes, Carboxylic Acids Benzylic->Products1 Products2 Phenols, Quinones Ether->Products2

Caption: Potential oxidative degradation pathways for 2-Methyl-5-propoxybenzoic acid.

Experimental Protocols

Protocol 1: Inert Atmosphere Packaging for Long-Term Storage

This protocol describes how to create an inert atmosphere in a vial containing your solid compound.

Materials:

  • Vial with PTFE-lined screw cap containing 2-Methyl-5-propoxybenzoic acid

  • Source of dry nitrogen or argon gas with a regulator

  • A long needle or cannula attached to the gas line via flexible tubing

Procedure:

  • Place your solid compound into the vial, ensuring it is not more than two-thirds full to allow for a sufficient headspace.

  • Insert the gas cannula into the vial, with the tip positioned just above the surface of the solid.

  • Insert a second, shorter "vent" needle into the vial cap septum or open the cap slightly to allow displaced air to escape.

  • Gently flush the vial with the inert gas at a low flow rate (e.g., 1-2 bubbles per second if passed through an oil bubbler) for 1-2 minutes. The goal is to displace the heavier air with the inert gas.

  • While maintaining the gas flow, remove the vent needle first, then slowly withdraw the gas inlet cannula.

  • Immediately and tightly seal the vial with the screw cap.

  • For extra protection, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly, including the date of packaging, and store under recommended conditions (e.g., 2-8°C).

Protocol 2: Accelerated Stability (Forced Degradation) Study Workflow

This workflow, based on ICH Q1A(R2) principles, is designed to rapidly assess the oxidative stability of your compound.[14][15][16]

start Prepare 4 Samples of Compound c1 Control: Store at 5°C ± 3°C (Dark, Inert) start->c1 c2 Condition A: 40°C ± 2°C / 75% RH ± 5% RH (ICH Accelerated) start->c2 c3 Condition B: 40°C with O₂ Headspace start->c3 c4 Condition C: Photostability Chamber (ICH Q1B) start->c4 analysis Analyze all samples by HPLC-UV at T=0, 2, 4 weeks c1->analysis c2->analysis c3->analysis c4->analysis evaluate Evaluate Data: Compare purity loss and impurity formation vs. Control analysis->evaluate

Caption: Workflow for an accelerated stability study of 2-Methyl-5-propoxybenzoic acid.

Methodology:

  • Sample Preparation: Prepare four identical samples of the compound in appropriate vials. One will serve as the control, and the others will be subjected to stress conditions.

  • Initial Analysis (T=0): Before exposing the samples to stress conditions, analyze one sample by a validated HPLC-UV method to establish the initial purity profile.[17][18][19]

  • Exposure:

    • Control: Store one sample under ideal, long-term conditions (e.g., 5°C, inert atmosphere, protected from light).[6]

    • Condition A (Thermal/Humidity Stress): Place one sample in a stability chamber set to 40°C and 75% relative humidity, as per ICH accelerated stability guidelines.[14][15]

    • Condition B (Oxidative Stress): Store one sample at 40°C but ensure it is sealed with a normal air (oxygen-containing) headspace.

    • Condition C (Photostability Stress): Expose one sample to light conditions as specified in ICH guideline Q1B.

  • Time-Point Analysis: At specified intervals (e.g., 1, 2, and 4 weeks), remove an aliquot from each sample and analyze it using the same HPLC-UV method.

  • Data Evaluation: Compare the chromatograms from the stressed samples to the control sample. A significant decrease in the main peak area and/or a significant increase in impurity peaks in samples B and C compared to A and the control would confirm susceptibility to oxidation and photo-degradation.

References

  • Inert gas - Wikipedia. Available at: [Link]

  • Inerting - Linde Gas. Available at: [Link]

  • What are the applications of Antioxidant BHT in pharmaceuticals? - Angene. Available at: [Link]

  • Oxidation Prevention & Inertization - Presscon. Available at: [Link]

  • Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity - Sentro Tech. Available at: [Link]

  • Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - PMC. Available at: [Link]

  • The Importance of Inerting - Air Products. Available at: [Link]

  • Impact of Butylated Hydroxytoluene in Nutraceutical Synthesis and Integration - Medium. Available at: [Link]

  • BHT (Butylated Hydroxytoluene) - Kao. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Available at: [Link]

  • ANTIOXIDANT BHT - Ataman Kimya. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - MDPI. Available at: [Link]

  • Time-Sensitive Chemicals - Baylor University. Available at: [Link]

  • Electrochemical PINOylation of Methylarenes: Improving the Scope and Utility of Benzylic Oxidation through Mediated Electrolysis - Journal of the American Chemical Society. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS - The University of Texas at Dallas. Available at: [Link]

  • Analytical Methods for Polycyclic Aromatic Hydrocarbons and their Global Trend of Distribution in Water and Sediment: A Review - IntechOpen. Available at: [Link]

  • Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC. Available at: [Link]

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase - PMC. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Synthesis of ketones by oxidation of benzylic substrates - Organic Chemistry Portal. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. Available at: [Link]

  • Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. Available at: [Link]

  • Final report on the safety assessment of BHT(1) - PubMed. Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) - BioBoston Consulting. Available at: [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. Available at: [Link]

  • Analytical techniques for the detection of benzo[a]pyrene and other polycyclic aromatic hydrocarbons in food - Taylor & Francis Online. Available at: [Link]

  • IBX, 2-Iodoxybenzoic acid - Organic Chemistry Portal. Available at: [Link]

  • Cleavage of Phenyl Ethers Explained: Definition, Examples, Practice & Video Lessons - Study.com. Available at: [Link]

  • What to select for storing your compound: neat vs.in solution ? - ResearchGate. Available at: [Link]

  • Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals - Queensland Government. Available at: [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids - Master Organic Chemistry. Available at: [Link]

  • Ether C-O Bond Cleavage via Transition Metal Homogeneous Catalysis - University of Illinois Urbana-Champaign. Available at: [Link]

  • THE CLEAVAGE OF ETHERS' - Northwestern University. Available at: [Link]

  • Selective and mild oxidation of α-hydroxyl groups in lignin by 2-iodoxybenzoic acid - PMC. Available at: [Link]

  • Oxidation of Alkylbenzenes to Make Benzoic Acids - YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for 2-Methyl-5-propoxybenzoic Acid Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Methyl-5-propoxybenzoic acid. It offers a structured approach to troubleshooting and optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-Methyl-5-propoxybenzoic acid. It offers a structured approach to troubleshooting and optimizing mobile phase conditions for its chromatographic analysis, primarily focusing on reversed-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when developing an HPLC method for 2-Methyl-5-propoxybenzoic acid?

A1: The most critical parameter is the mobile phase pH. As a carboxylic acid, the ionization state of 2-Methyl-5-propoxybenzoic acid is highly dependent on pH. Controlling the pH is essential for achieving reproducible retention times, good peak shape, and optimal selectivity.[1][2][3]

Q2: What is the approximate pKa of 2-Methyl-5-propoxybenzoic acid and why is it important?

Q3: Which organic modifier, acetonitrile or methanol, is better for the analysis of 2-Methyl-5-propoxybenzoic acid?

A3: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers, and the choice can influence selectivity.[8][9] Acetonitrile generally has a higher elution strength and lower viscosity, which can lead to shorter run times and lower backpressure.[10] However, methanol can offer different selectivity due to its ability to act as a hydrogen bond donor.[11] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific sample matrix.

Q4: My peaks are tailing. What is the most likely cause?

A4: Peak tailing for acidic compounds like 2-Methyl-5-propoxybenzoic acid is often caused by secondary interactions between the analyte and the silica stationary phase, particularly with residual silanol groups.[12][13] This is more pronounced when the mobile phase pH is close to the analyte's pKa, leading to a mixed population of ionized and un-ionized species.[2] Other causes can include column contamination or a blocked column frit.[12]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the chromatographic analysis of 2-Methyl-5-propoxybenzoic acid.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)

Poor peak shape is a frequent challenge in HPLC. Understanding the underlying cause is key to an effective solution.[14][15]

  • Verify Mobile Phase pH:

    • Rationale: An inappropriate pH is the most common cause of tailing for ionizable compounds. If the pH is too close to the pKa, the analyte will exist in both ionized and un-ionized forms, leading to peak distortion.[2]

    • Action: Ensure the mobile phase pH is at least 1.5-2 units below the estimated pKa of 2-Methyl-5-propoxybenzoic acid (i.e., pH ≤ 2.5-3.0). Use a reliable pH meter and freshly prepared buffers.[1][2]

  • Assess Buffer Strength:

    • Rationale: Insufficient buffer capacity can lead to localized pH shifts on the column, causing peak tailing.

    • Action: A buffer concentration of 20-50 mM is generally recommended. Common buffers for low pH applications include phosphate and formate.[1]

  • Evaluate for Silanol Interactions:

    • Rationale: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid group, causing tailing.[13]

    • Action: Consider using a modern, high-purity silica column with advanced end-capping to minimize silanol activity.

  • Check for Sample Overload:

    • Rationale: Injecting too much sample can saturate the column, leading to a forward-slanting peak.[15]

    • Action: Reduce the injection volume or dilute the sample.

  • Investigate Sample Solvent Mismatch:

    • Rationale: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[13]

    • Action: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Unstable Retention Times

Drifting retention times can compromise the reliability of your analytical method.

  • Ensure Proper System Equilibration:

    • Rationale: The column needs to be fully equilibrated with the mobile phase to ensure stable interactions between the analyte and the stationary phase.

    • Action: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection.

  • Confirm Mobile Phase Consistency:

    • Rationale: Small variations in mobile phase composition, especially pH, can lead to significant shifts in retention for ionizable compounds.[1]

    • Action: Prepare fresh mobile phase daily. If using a gradient, ensure the pump is functioning correctly and the solvent proportions are accurate.

  • Monitor Column Temperature:

    • Rationale: Temperature fluctuations can affect mobile phase viscosity and the kinetics of mass transfer, leading to retention time drift.

    • Action: Use a column oven to maintain a constant and consistent temperature.

Issue 3: Poor Resolution

Inadequate separation between 2-Methyl-5-propoxybenzoic acid and other components in the sample is a common method development challenge.

  • Optimize Mobile Phase pH:

    • Rationale: Adjusting the pH can alter the ionization state of co-eluting impurities, potentially changing their retention times relative to the target analyte and improving resolution.[16]

    • Action: Perform a pH scouting study (e.g., at pH 2.5, 3.0, and 3.5) to assess the impact on selectivity.

  • Screen Different Organic Modifiers:

    • Rationale: Acetonitrile and methanol interact differently with the stationary phase and analytes, offering a powerful tool for manipulating selectivity.[10][17]

    • Action: Develop methods using both acetonitrile and methanol to see which provides a better separation profile.

  • Adjust the Organic Modifier Concentration (Gradient Optimization):

    • Rationale: Modifying the gradient slope can improve the separation of closely eluting peaks.

    • Action: For gradient elution, try a shallower gradient to increase the separation window between peaks.

Data Presentation

Table 1: Influence of Mobile Phase pH on Retention and Peak Shape of an Aromatic Carboxylic Acid

Mobile Phase pHAnalyte StateExpected RetentionExpected Peak Shape
2.5Primarily Un-ionizedStrongSymmetrical
4.0 (near pKa)Mixed Ionized/Un-ionizedIntermediate & UnstableBroad, Tailing
6.0Primarily IonizedWeakPotentially Tailing

Table 2: Comparison of Common Organic Modifiers in Reversed-Phase HPLC

PropertyAcetonitrile (ACN)Methanol (MeOH)
Elution StrengthHigherLower
UV Cutoff~190 nm~205 nm
Viscosity (in water)LowerHigher
SelectivityDifferent from MeOHDifferent from ACN

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Initial Conditions cluster_troubleshooting Troubleshooting & Optimization cluster_final Final Method start Initial Method: C18 Column ACN/Water Gradient Unbuffered p1 Poor Peak Shape? start->p1 p2 Unstable Retention? p1->p2 No s1 Adjust pH to 2.5-3.0 Add 20-50mM Buffer p1->s1 Yes p3 Poor Resolution? p2->p3 No s2 Ensure System Equilibration Use Fresh Mobile Phase p2->s2 Yes s3 Screen Organic Modifier (ACN vs. MeOH) p3->s3 Yes end_node Optimized Method: Good Peak Shape Stable Retention Adequate Resolution p3->end_node No s1->p2 s2->p3 s4 Optimize Gradient Slope s3->s4 s4->end_node

Caption: A systematic workflow for troubleshooting and optimizing the mobile phase.

pH_pKa_Relationship cluster_ph_scale Mobile Phase pH cluster_analyte_state Analyte State (R-COOH) cluster_chromatographic_outcome Chromatographic Outcome ph_low pH < pKa - 2 (e.g., pH 2.5) state_unionized Un-ionized (R-COOH) More Hydrophobic ph_low->state_unionized Favors ph_mid pH ≈ pKa (e.g., pH 4.2) state_mixed Mixed (R-COOH / R-COO⁻) ph_mid->state_mixed Results in ph_high pH > pKa + 2 (e.g., pH 6.5) state_ionized Ionized (R-COO⁻) More Polar ph_high->state_ionized Favors outcome_good Good Retention Symmetrical Peak state_unionized->outcome_good Leads to outcome_poor Unstable Retention Peak Tailing state_mixed->outcome_poor Leads to outcome_weak Low Retention state_ionized->outcome_weak Leads to

Caption: The relationship between mobile phase pH, analyte pKa, and chromatographic performance.

References

  • HPLC Peak Shape Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved from [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube. Retrieved from [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Retrieved from [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]

  • The pKa values of a few ortho-, meta-, and para-substituted benzo... (n.d.). Pearson. Retrieved from [Link]

  • How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? (2025, May 23). Evergreensino Chemical Co., Ltd. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved from [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024, March 12). PMC. Retrieved from [Link]

  • Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). Retrieved from [Link]

  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. (2026, February 5). LCGC International. Retrieved from [Link]

  • Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures. (2005, September 23). PubMed. Retrieved from [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Retrieved from [Link]

  • Effect of Organic Solvent on Selectivity in LC Separations. (2021, January 11). Restek. Retrieved from [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013, October 1). Agilent. Retrieved from [Link]

  • Development of Novel Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Gallic Acid, Pro. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Crystallization and Purification of 2-Methyl-5-propoxybenzoic Acid

Welcome to the technical support center for the purification of 2-Methyl-5-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Methyl-5-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the crystallization and purification of this compound. Our focus is on delivering scientifically sound, field-proven insights to help you achieve high purity and yield.

Understanding the Crystallization of 2-Methyl-5-propoxybenzoic Acid

2-Methyl-5-propoxybenzoic acid is a solid at room temperature, making recrystallization a primary method for its purification. The key to successful crystallization lies in the principle of differential solubility: the compound should be highly soluble in a chosen solvent at an elevated temperature but sparingly soluble at lower temperatures. Conversely, impurities should either remain in solution (in the mother liquor) upon cooling or be insoluble in the hot solvent.

The molecular structure, featuring a carboxylic acid group, a methyl group, and a propoxy group on a benzene ring, makes it a moderately polar molecule. This dictates its solubility in various solvents and provides opportunities for purification through techniques like acid-base extraction.[1][2]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My final product of 2-Methyl-5-propoxybenzoic acid has a yellowish or brownish tint. What is the likely cause and how can I remove the color?

A1: Cause: A colored tint in your final product often indicates the presence of oxidized impurities or residual starting materials from the synthesis. For instance, if synthesized from p-cresotinic acid, residual phenolic compounds can be prone to oxidation, leading to colored byproducts.[3][4] Harsh reaction conditions can also lead to the formation of tar-like substances.[5]

Solution: A combination of charcoal treatment and recrystallization is highly effective. Activated charcoal has a high surface area and can adsorb colored impurities.

Protocol 1: Decolorization with Activated Charcoal and Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent system. Based on the polarity of 2-Methyl-5-propoxybenzoic acid, solvents like ethanol, methanol, toluene, or a mixture such as ethanol/water are good starting points.[1][6]

  • Dissolution: In a flask, dissolve the impure 2-Methyl-5-propoxybenzoic acid in the minimum amount of hot solvent.

  • Charcoal Treatment: Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution.

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot filtration to remove the charcoal. It is crucial to preheat the filtration funnel and filter paper with hot solvent to prevent premature crystallization.[7]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Q2: My yield is significantly lower than expected after recrystallization. What are the common causes and how can I improve it?

A2: Cause: Low yield can result from several factors: using too much solvent during recrystallization, incomplete crystallization, or loss of product during transfers. Premature crystallization during hot filtration can also be a significant contributor to yield loss.[7]

Solution: To improve your yield, focus on optimizing the recrystallization process.

Protocol 2: Optimizing Recrystallization for Higher Yield

  • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your compound. This ensures the solution is saturated upon cooling, leading to better crystal recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Prevent Premature Crystallization: As mentioned, always preheat your filtration apparatus during hot filtration.[7]

  • Mother Liquor Analysis: Before discarding the mother liquor, you can concentrate it by evaporating some of the solvent and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

  • Accurate Transfers: Be meticulous during product transfers to avoid mechanical losses.

Q3: I am observing persistent impurities in my final product, even after recrystallization. How can I identify and remove them?

A3: Cause: Persistent impurities may have similar solubility profiles to 2-Methyl-5-propoxybenzoic acid in the chosen recrystallization solvent. Common impurities could include unreacted starting materials (e.g., p-cresotinic acid) or byproducts from the synthesis.[3][4][8]

Solution: First, identify the impurity using analytical techniques. Then, employ an alternative purification method like acid-base extraction, which leverages the acidic nature of the target compound.

Protocol 3: Impurity Removal via Acid-Base Extraction

  • Dissolution: Dissolve the impure product in an organic solvent like diethyl ether or ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous solution of a weak base, such as sodium bicarbonate. The 2-Methyl-5-propoxybenzoic acid will react to form its water-soluble sodium salt and move to the aqueous layer, while neutral organic impurities will remain in the organic layer.[1][7]

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and re-acidify it with a dilute mineral acid (e.g., HCl) to precipitate the purified 2-Methyl-5-propoxybenzoic acid.

  • Isolation: Collect the purified product by filtration, wash with cold water, and dry.

  • Final Polish: For very high purity, you can perform a final recrystallization after the acid-base extraction.

Characterizing Impurities: To effectively remove impurities, it's essential to know what they are. The following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to assess purity and determine an appropriate solvent system for column chromatography.[9][10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying the structure of the main compound and any impurities.[12][13]

  • Mass Spectrometry (MS): Helps in determining the molecular weight of impurities.[12][13]

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing 2-Methyl-5-propoxybenzoic acid? A: There is no single "best" solvent, as the ideal choice depends on the impurities present. A good starting point is to test a range of solvents with varying polarities. Based on the structure, ethanol, methanol, toluene, or mixtures like ethanol/water or toluene/petroleum ether are likely candidates.[1] A summary of solvent properties is provided in the table below.

Table 1: Potential Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Considerations
EthanolPolar Protic78Good solubility when hot, lower when cold.
MethanolPolar Protic65Similar to ethanol, but more volatile.
TolueneNonpolar111May be effective for removing polar impurities.
WaterPolar Protic100Likely a poor solvent on its own, but useful as an anti-solvent in a system like ethanol/water.
Ethyl AcetatePolar Aprotic77A versatile solvent for many organic compounds.
HexaneNonpolar69Likely to be a poor solvent, but can be used as an anti-solvent with a more polar solvent.

Q: How can I prevent my product from "oiling out" during crystallization? A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To prevent this, ensure you are not using a solvent that is too nonpolar. If it still occurs, try reheating the solution to dissolve the oil, then add a small amount of a more polar co-solvent and allow it to cool very slowly with vigorous stirring.

Q: Is it necessary to use a fume hood when working with these solvents? A: Yes, it is imperative to work in a well-ventilated fume hood when handling organic solvents. Many are flammable and can be harmful if inhaled. Always consult the Safety Data Sheet (SDS) for each solvent before use.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 2-Methyl-5-propoxybenzoic acid, incorporating troubleshooting steps.

Purification_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Analysis Crude Crude 2-Methyl-5- propoxybenzoic acid Recrystallization Recrystallization Crude->Recrystallization Initial Attempt TLC TLC/HPLC Analysis Recrystallization->TLC Check Purity AcidBase Acid-Base Extraction AcidBase->Recrystallization Final Polish TLC->AcidBase Impurities Present PureProduct Pure Product TLC->PureProduct Purity > 99%

Caption: A decision-making workflow for purifying 2-Methyl-5-propoxybenzoic acid.

References

  • Modern Analytical Technique for Characterization Organic Compounds. (2025). Google AI.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews. (2024). Google AI.
  • General procedures for the purification of Carboxylic acids - Chempedia. LookChem.
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
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  • Technical Support Center: Optimizing Carboxylic Acid Purific
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  • identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis. Benchchem.
  • Solubility of Benzoic Acid in Mixed Solvents.
  • Solubility of benzoic acid in pure solvents and binary mixtures. University of Limerick.
  • Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystalliz
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  • A Technical Guide to the Solubility of 2-Iodo-5-methylbenzoic Acid in Common Organic Solvents. Benchchem.

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Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Methyl-5-propoxybenzoic Acid Esterification

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when esterifying 2-Methyl-5-propoxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals facing synthetic bottlenecks when esterifying 2-Methyl-5-propoxybenzoic acid . Due to the molecular topology of this substrate, standard esterification protocols often fail or result in poor yields. This center provides the mechanistic causality behind these failures and offers field-validated, self-correcting protocols to ensure synthetic success.

I. Mechanistic Overview: The "Ortho Effect" Challenge

The primary challenge in esterifying 2-Methyl-5-propoxybenzoic acid lies in its 2-position methyl group. This substituent creates significant steric bulk directly adjacent to the carboxylic acid moiety.

Mechanistically, this steric hindrance forces the carboxyl group to twist out of the planar alignment with the benzene ring—a phenomenon known as the "ortho effect"[1]. While this twisting increases the acidity of the proton, it physically shields the carbonyl carbon from nucleophilic attack. Consequently, standard acid-catalyzed Fischer esterification fails because the bulky alcohol nucleophile cannot achieve the necessary trajectory to attack the protonated carbonyl intermediate. Overcoming this requires highly reactive electrophilic intermediates and specialized acyl transfer catalysts.

ReactionLogic Substrate 2-Methyl-5-propoxybenzoic Acid Challenge Ortho-Methyl Steric Hindrance (Blocks Fischer Esterification) Substrate->Challenge Sol1 Yamaguchi Esterification (TCBC + DMAP) Challenge->Sol1 Mixed Anhydride Pathway Sol2 Steglich Esterification (EDC + DMAP) Challenge->Sol2 O-Acylisourea Pathway Sol3 Acid Chloride Method (SOCl2 / Oxalyl Chloride) Challenge->Sol3 Highly Reactive Electrophile Product Target Ester (High Yield) Sol1->Product Sol2->Product Sol3->Product

Figure 1: Strategic pathways to overcome ortho-methyl steric hindrance during esterification.

II. Troubleshooting FAQs

Q1: Why is my Fischer esterification of 2-Methyl-5-propoxybenzoic acid yielding <10% product even after 48 hours at reflux? A: Fischer esterification relies on the reversible nucleophilic attack of an alcohol on a protonated carboxylic acid[2]. The 2-methyl group creates a steric shield that physically blocks the alcohol from approaching the carbonyl carbon[1]. Furthermore, the required tetrahedral intermediate is highly congested and thermodynamically disfavored. You must abandon Fischer conditions and utilize an activation strategy (like Yamaguchi or Acid Chloride formation) that forces the reaction forward irreversibly.

Q2: I am using the Steglich esterification method (EDC/DCC), but I am isolating a massive amount of an unreactive byproduct instead of my ester. What is happening? A: You are observing the formation of an N-acylurea byproduct. In the Steglich reaction, the coupling agent (DCC or EDC) reacts with the acid to form an O-acylisourea intermediate[3]. Because your substrate is sterically hindered, the subsequent attack by the alcohol is extremely slow. This kinetic delay allows the O-acylisourea to undergo a spontaneous, irreversible intramolecular rearrangement into a stable, dead-end N-acylurea[4]. Solution: You must add a stoichiometric amount (or at least 0.5 to 1.0 equivalents) of DMAP (4-dimethylaminopyridine). DMAP is a compact, highly nucleophilic catalyst that rapidly attacks the O-acylisourea before it can rearrange, forming an active acylpyridinium intermediate that easily reacts with the alcohol[3].

Q3: How exactly does the Yamaguchi esterification solve the regioselectivity issue with hindered acids? A: The Yamaguchi protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride with your substrate[5]. The genius of this method is its built-in steric bias. The TCBC moiety possesses two ortho-chlorine atoms, making its carbonyl carbon exceptionally shielded. When DMAP is introduced, it regioselectively attacks the less hindered carbonyl—which is the carbonyl of your 2-Methyl-5-propoxybenzoic acid—generating the highly electrophilic acyl-DMAP intermediate that the alcohol can easily attack[5][6].

III. Quantitative Method Comparison

To aid in selecting the correct synthetic route, the following table summarizes the performance of various esterification methods specifically applied to ortho-substituted benzoic acids.

MethodActivation ReagentCatalyst / BaseTypical YieldPrimary Failure ModeBest Use Case
Fischer H₂SO₄ (cat.)None< 10%Steric blocking of intermediateUnhindered aliphatic acids
Yamaguchi TCBCDMAP / Et₃N85 - 95%Moisture degrading anhydrideComplex, bulky, or fragile alcohols
Steglich EDC or DCCDMAP (High mol%)70 - 85%N-acylurea rearrangementAcid-labile substrates
Acid Chloride SOCl₂ / Oxalyl ClPyridine / Et₃N90 - 98%Substrate degradation (HCl)Simple alcohols, robust substrates

IV. Field-Validated Experimental Protocols

Protocol A: Yamaguchi Esterification (Recommended for Complex Alcohols)

This protocol is a self-validating system: the formation of the triethylamine hydrochloride salt physically indicates the successful formation of the mixed anhydride.

Reagents:

  • 2-Methyl-5-propoxybenzoic acid (1.0 eq)

  • Target Alcohol (1.0 eq)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • DMAP (1.5 eq)

  • Anhydrous Toluene or THF

Step-by-Step Methodology:

  • Mixed Anhydride Formation: Dissolve 2-Methyl-5-propoxybenzoic acid and Et₃N in anhydrous toluene under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Activation: Dropwise add TCBC. A white precipitate (Et₃N·HCl) will begin to form immediately, validating the generation of the mixed anhydride. Stir at room temperature for 2 hours[5].

  • Filtration (Critical Step): Filter the reaction mixture through a pad of Celite under argon to remove the Et₃N·HCl salt. Causality: Removing the salt prevents side reactions and unwanted hydrochloride interference during the DMAP activation step.

  • Esterification: Concentrate the filtrate slightly, then redissolve in fresh anhydrous toluene. Add the target alcohol, followed by DMAP.

  • Heating: Heat the reaction to 60–80 °C for 12 hours. The steric hindrance of the 2-methyl group requires thermal energy to drive the final alcohol attack on the acyl-DMAP intermediate[7].

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

YamaguchiWorkflow Step1 Step 1: Mixed Anhydride Formation Reagents: TCBC, Et3N, Toluene Condition: 0°C to RT, 2h Step2 Step 2: Filtration / Concentration Action: Remove Et3N·HCl salts Purpose: Prevent side reactions Step1->Step2 Step3 Step 3: DMAP Activation & Esterification Reagents: Alcohol (ROH), DMAP, Toluene Condition: RT to 80°C, 12h Step2->Step3 Step4 Step 4: Quench & Workup Action: Sat. NaHCO3 wash, Brine wash Extraction: EtOAc Step3->Step4

Figure 2: Step-by-step workflow for the Yamaguchi esterification of hindered acids.

Protocol B: Acid Chloride Method (Recommended for Simple Alcohols)

If your target alcohol is not acid-labile, forming the acid chloride is the most direct way to overpower the steric hindrance[2].

Step-by-Step Methodology:

  • Chlorination: Suspend 2-Methyl-5-propoxybenzoic acid in anhydrous dichloromethane (DCM). Add 2.0 equivalents of Oxalyl Chloride, followed by a catalytic drop of DMF (N,N-Dimethylformamide).

  • Validation: The reaction will vigorously evolve gas (CO₂ and CO). The cessation of gas evolution validates the complete conversion to the acid chloride. Stir for an additional 2 hours at room temperature.

  • Concentration: Evaporate the DCM and excess Oxalyl Chloride under reduced pressure to yield the crude acid chloride. Do not attempt to purify this intermediate.

  • Coupling: Dissolve the crude acid chloride in fresh DCM. Cool to 0 °C. Add 1.5 equivalents of the target alcohol and 2.0 equivalents of Pyridine (or Et₃N).

  • Completion: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 1M HCl to remove excess pyridine, extract with DCM, wash with NaHCO₃, and purify.

V. References

  • Ortho effect - Wikipedia Source: Wikipedia URL:[Link]

  • Yamaguchi Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Steglich Esterification - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

  • Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: Organic Letters (ACS Publications) URL:[Link]

  • Esterification of Carboxylic Acids - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • Acid to Ester - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: 2-Methyl-5-propoxybenzoic Acid vs. 2-Methyl-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can lead to significant divergences in biologi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the nuanced structural modifications of a parent molecule can lead to significant divergences in biological activity and physicochemical properties. This guide provides an in-depth comparative analysis of two closely related benzoic acid derivatives: 2-Methyl-5-propoxybenzoic acid and 2-Methyl-5-methoxybenzoic acid. While direct, head-to-head efficacy studies are not extensively available in the public domain, this document synthesizes existing data on their properties, relevant structure-activity relationships (SAR) for the benzoic acid class, and established experimental protocols to offer a predictive comparison of their potential efficacy.

Structural and Physicochemical Properties: A Tale of Two Alkoxy Chains

The core structural difference between the two molecules lies in the alkoxy substituent at the 5-position of the 2-methylbenzoic acid scaffold. 2-Methyl-5-methoxybenzoic acid possesses a methoxy group (-OCH₃), while 2-Methyl-5-propoxybenzoic acid features a longer propoxy group (-OCH₂CH₂CH₃). This seemingly minor variation in alkyl chain length is predicted to have a cascading effect on key physicochemical parameters that are critical for pharmacological activity, including lipophilicity, solubility, and steric hindrance.

Property2-Methyl-5-propoxybenzoic acid2-Methyl-5-methoxybenzoic acidData Source
Molecular Formula C₁₁H₁₄O₃C₉H₁₀O₃[1]
Molecular Weight 194.23 g/mol 166.17 g/mol [1][2]
Appearance -Solid[3]
Melting Point -68-72 °C[3]
Boiling Point 257 °C (at 4 mm Hg)-[4]
XLogP3 -2.6[2]

Note: A higher XLogP3 value indicates greater lipophilicity.

The longer propyl chain in 2-Methyl-5-propoxybenzoic acid is expected to confer greater lipophilicity compared to the methyl group in its counterpart. This increased lipophilicity can significantly influence the molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, enhanced lipophilicity may lead to better membrane permeability and potentially higher intracellular concentrations, which could amplify its biological effect. However, it could also lead to increased plasma protein binding or sequestration in adipose tissue, which might reduce its bioavailability at the target site.

Postulated Efficacy Based on Structure-Activity Relationships

The biological activities of benzoic acid derivatives are often modulated by the nature and position of their substituents.[5] The carboxylic acid group is a key pharmacophore, often involved in hydrogen bonding with biological targets.[5] The lipophilicity and electronic properties of the substituents on the aromatic ring can influence the molecule's ability to reach and interact with its target.

Potential Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[6] The mechanism is often attributed to the disruption of microbial cell membranes. The increased lipophilicity of 2-Methyl-5-propoxybenzoic acid, due to the longer alkyl chain, could enhance its ability to intercalate into and disrupt the lipid bilayer of bacterial or fungal cell membranes, potentially leading to greater antimicrobial efficacy compared to the less lipophilic 2-Methyl-5-methoxybenzoic acid.

Potential Anti-inflammatory Activity

Some benzoic acid derivatives have demonstrated anti-inflammatory effects.[7] While the precise mechanisms for these specific compounds are not elucidated in the available literature, a common pathway for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes. The binding pocket of COX enzymes has hydrophobic regions. Therefore, the greater lipophilicity of 2-Methyl-5-propoxybenzoic acid might facilitate more favorable interactions within this hydrophobic pocket, potentially leading to more potent inhibition and, consequently, greater anti-inflammatory activity.

The diagram below illustrates a generalized workflow for evaluating the biological activity of these compounds, starting from synthesis and characterization to in vitro and in vivo testing.

Biological_Activity_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays Characterization->Cytotoxicity PK_studies Pharmacokinetic Studies Antimicrobial->PK_studies Anti_inflammatory->PK_studies Efficacy_models Efficacy Models (e.g., infection, inflammation) PK_studies->Efficacy_models

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of benzoic acid derivatives.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of the two compounds and a general protocol for the evaluation of their antimicrobial activity.

Synthesis of 2-Methyl-5-propoxybenzoic Acid

This protocol is adapted from a published procedure and involves a two-step process starting from p-cresotinic acid (2-hydroxy-5-methylbenzoic acid).[8]

Step 1: Esterification of p-Cresotinic Acid

  • In a round-bottom flask equipped with a reflux condenser, combine p-cresotinic acid, absolute ethanol, and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours.

  • After cooling, distill off the excess ethanol.

  • Wash the resulting ester successively with water and a 5% aqueous sodium bicarbonate solution.

  • Dry the ester over anhydrous sodium sulfate and purify by distillation.

Step 2: Propylation and Hydrolysis

  • Dissolve the ethyl ester of p-cresotinic acid in a suitable solvent such as ethanol.

  • Add propyl iodide and a base (e.g., potassium hydroxide) to the solution.

  • Reflux the mixture until the reaction is complete (e.g., until the solution is no longer alkaline).

  • Remove the ethanol and propanol by distillation.

  • Acidify the residue with hydrochloric acid and extract the product with ether.

  • Concentrate the ether extract by evaporation.

  • Purify the final product, 2-propoxy-5-methylbenzoic acid, by vacuum distillation.

Synthesis of 2-Methyl-5-methoxybenzoic Acid

The synthesis of 2-Methyl-5-methoxybenzoic acid can be achieved through the methylation of 2-methyl-5-hydroxybenzoic acid. While a specific protocol for this exact transformation was not found, a general procedure for the methylation of a phenolic hydroxyl group is provided below. This can be adapted from the synthesis of related methoxybenzoic acids.[9]

General Methylation Protocol:

  • Dissolve 2-methyl-5-hydroxybenzoic acid in a suitable solvent (e.g., acetone, ethanol).

  • Add a base, such as anhydrous potassium carbonate, to the solution.

  • Add a methylating agent, such as dimethyl sulfate or methyl iodide, dropwise while stirring.

  • Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

The following diagram illustrates the synthetic pathway for 2-Methyl-5-propoxybenzoic acid.

Synthesis_Pathway p_cresotinic p-Cresotinic Acid ester Ethyl 2-hydroxy-5-methylbenzoate p_cresotinic->ester Ethanol, H₂SO₄ (cat.) propoxy_ester Ethyl 2-propoxy-5-methylbenzoate ester->propoxy_ester Propyl iodide, KOH final_product 2-Methyl-5-propoxybenzoic Acid propoxy_ester->final_product Hydrolysis

Caption: Synthetic route for 2-Methyl-5-propoxybenzoic acid from p-cresotinic acid.

Antimicrobial Activity Assay: Broth Microdilution Method

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Stock Solutions: Dissolve 2-Methyl-5-propoxybenzoic acid and 2-Methyl-5-methoxybenzoic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension in the growth medium to the final desired cell density.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

Based on established structure-activity relationships for benzoic acid derivatives, it is hypothesized that 2-Methyl-5-propoxybenzoic acid, with its longer alkoxy chain and consequently higher lipophilicity, may exhibit enhanced biological efficacy, particularly in antimicrobial and anti-inflammatory applications, compared to 2-Methyl-5-methoxybenzoic acid . This is predicated on the assumption that the primary mode of action involves interaction with lipophilic environments, such as cell membranes or the hydrophobic pockets of enzymes.

  • Direct Comparative Efficacy Studies: Performing head-to-head comparisons of the two compounds in a panel of relevant biological assays (e.g., antimicrobial, anti-inflammatory, anticancer).

  • Pharmacokinetic Profiling: Conducting in vitro and in vivo ADME studies to understand how the difference in lipophilicity affects their absorption, distribution, metabolism, and excretion.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by each compound to elucidate the underlying reasons for any observed differences in efficacy.

By undertaking these further investigations, the scientific community can gain a clearer understanding of the therapeutic potential of these two closely related benzoic acid derivatives and guide the rational design of more potent and selective drug candidates.

References

  • PubChem. 2-Methoxy-5-methylbenzoic acid. Available from: [Link]

  • ResearchGate. Effects of lipophilicity by the position of methoxy group on aromatic ring. Available from: [Link]

  • Brauer, G. M., & Antonucci, J. M. (1963). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 67A(5), 463–466. Available from: [Link]

  • ResearchGate. Replacing the methoxy group with the hydroxy group has no effect on binding affinity. Available from: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Available from: [Link]

  • Yalkowsky, S. H., Slunick, T. G., & Flynn, G. L. (1974). Effects of alkyl chain length on biological activity: alkyl p-aminobenzoate-induced narcosis in goldfish. Journal of pharmaceutical sciences, 63(5), 691–695. Available from: [Link]

  • Friedman, M., Henika, P. R., & Mandrell, R. E. (2003). Antibacterial activities of phenolic benzaldehydes and benzoic acids against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of food protection, 66(10), 1811–1821. Available from: [Link]

  • Xu, W. L., Guo, C. J., Li, T., & Liu, S. Q. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Oriental Journal of Chemistry, 34(4), 2097-2103. Available from: [Link]

  • Yildiz, M., Dülger, B., & Gümüş, F. (2006). Synthesis, Spectral Characterizations and Antimicrobial Activity of 5-methoxy-2-(5-H/Me/F/Cl/Br/NO2/OMe-1H-benzimidazol-2-yl)phenols. Asian Journal of Chemistry, 18(4), 2621. Available from: [Link]

  • Kos, J., Ocenasova, P., Keltosova, S., & Jampilek, J. (2018). Preparation and Hydro-Lipophilic Properties of Methoxylated and Methylated 1-Hydroxynaphthalene-2-Carboxanilides. Molecules (Basel, Switzerland), 23(11), 2942. Available from: [Link]

  • Lin, Y., & O'Hagan, D. (2017). Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups. Beilstein journal of organic chemistry, 13, 2070–2077. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Methoxy-5-methylbenzoic acid (CAS 25045-36-7). Available from: [Link]

  • Roy, G., Mugesh, G., & Panda, D. (2016). Alkyl chain modulated cytotoxicity and antioxidant activity of bioinspired amphiphilic selenolanes. RSC advances, 6(21), 17096–17107. Available from: [Link]

  • Al-Hamdani, A. A., & Al-Garah, F. G. (2015). Theoretical and Experimental Study on the Effect of end Chain Length on Ultraviolet Absorption Behavior and Photostability of Alkoxy Benzoate Based Liquid Crystals. International Journal of Current Research, 7(10), 21870-21877. Available from: [Link]

  • National Institute of Standards and Technology. The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide. Available from: [Link]

  • MDPI. Protic Ionic Liquid Cation Alkyl Chain Length Effect on Lysozyme Structure. Available from: [Link]

  • MATEC Web of Conferences. Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. Available from: [Link]

  • Romanian Archives of Microbiology and Immunology. New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. Available from: [Link]

  • Li, Z., Lin, H., Zhou, J., Chen, L., Pan, Z., & Fang, B. (2021). Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid. Drug development research, 82(2), 198–206. Available from: [Link]

  • Institut Kimia Malaysia. Isolation of a Morphinan Alkaloid and a Methoxybenzoic Acid with The Investigation on The Antibacterial Effect of Alphonsea cylindrica King on ESKAPE bacteria. Available from: [Link]

  • Chondrou, V., Gkeka, P., Tseliou, M., Voutyritsa, E., Christoforidis, S., & Aligiannis, N. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of fungi (Basel, Switzerland), 7(12), 1032. Available from: [Link]

  • PubChemLite. 2-methoxy-5-methylbenzoic acid (C9H10O3). Available from: [Link]

  • PubChem. 5-Methoxy-2-methylbenzoic acid. Available from: [Link]

  • MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • NIST. Benzoic acid, 2-methoxy-, methyl ester. Available from: [Link]

  • Kim, H. S., Kim, H. J., Lee, D. G., Kim, J. H., Kim, H. P., & Lee, W. (2017). 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway. Acta pharmacologica Sinica, 38(3), 359–369. Available from: [Link]

  • Brauer, G. M., & Antonucci, J. M. (1963). Synthesis of 2-propoxy-5-methylbenzoic acid. Journal of research of the National Bureau of Standards. Section A, Physics and chemistry, 67A(5), 463–466. Available from: [Link]

  • Ramírez-Mares, M. V., Bello-Alarcón, A., & Becerra-Martínez, E. (2025). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. International journal of molecular sciences, 26(11), 5946. Available from: [Link]

  • Khan, R. A., Khan, M. R., & Sahreen, S. (2017). 2-Hydroxy-4-methoxy benzoic acid attenuates the carbon tetra chloride-induced hepatotoxicity and its lipid abnormalities in rats via anti-inflammatory and antioxidant mechanism. Inflammation research : official journal of the European Histamine Research Society ... [et al.], 66(9), 753–763. Available from: [Link]

  • Bîcu, E., Maftei, D., Vasilache, V., & Tuchilus, C. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules (Basel, Switzerland), 26(17), 5143. Available from: [Link]

  • ResearchGate. A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Available from: [Link]

  • Samy, M. N., Hamed, A. A., Al-Fahd, A. S., & Sun, J. (2022). Exploring the potential of benzoic acid derived from the endophytic fungus strain Neurospora crassa SSN01 as a promising antimicrobial agent in wound healing. Microbial pathogenesis, 170, 127108. Available from: [Link]

  • da Silva, P. B., de Oliveira, A. B., de Freitas, R. P., & de Almeida, M. V. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1592. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Validation of LC-MS/MS Methods for 2-Methyl-5-propoxybenzoic Acid Detection

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Methyl-5-propoxybenzoic acid in biological matrices. Designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of 2-Methyl-5-propoxybenzoic acid in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical method.

The narrative is grounded in the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the global standard for ensuring the quality and consistency of bioanalytical data.[1][2][3][4][5]

The Primacy of LC-MS/MS in Modern Bioanalysis

In drug development, the journey from discovery to market approval hinges on reliable data. The concentration of a drug and its metabolites in biological matrices is a critical piece of this data puzzle, informing pharmacokinetic (PK) and toxicokinetic (TK) studies that are fundamental to regulatory decisions.[1][6] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules like 2-Methyl-5-propoxybenzoic acid within complex biological fluids.[7][8]

The power of LC-MS/MS lies in its exceptional sensitivity and selectivity.[9][10] The liquid chromatography (LC) front-end separates the target analyte from other matrix components, while the tandem mass spectrometry (MS/MS) detector provides two layers of mass-based confirmation. This dual-filter approach, particularly using Multiple Reaction Monitoring (MRM), allows for the confident detection of analytes at picogram-per-milliliter levels, even in the presence of overwhelming amounts of endogenous material.[9][11]

Foundational Pillars of a Validated Bioanalytical Method

The objective of method validation is to demonstrate that a bioanalytical assay is suitable for its intended purpose.[1][3] A fully validated method provides irrefutable evidence of its performance and reliability. The core parameters, as defined by the ICH M10 guideline, form a self-validating framework where each component supports the others.[3][4]

dot

Caption: Interrelationship of core bioanalytical validation parameters.

Summary of Key Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria (ICH M10)
Selectivity & Specificity To ensure the method unambiguously measures the analyte, free from interference from matrix components, metabolites, or other substances.[12][13]Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the internal standard.
Accuracy & Precision To demonstrate the closeness of measured values to the nominal value (accuracy) and the degree of scatter between measurements (precision).[7][12]For standards and QCs (except LLOQ), mean concentration should be within ±15% of nominal (accuracy), and the coefficient of variation (CV) should not exceed 15% (precision).
Calibration Curve & Linearity To demonstrate the relationship between instrument response and known analyte concentrations over the intended analytical range.[12]A regression model is fitted to the data. At least 75% of standards must meet accuracy criteria (±15%). A correlation coefficient (r²) >0.99 is generally expected.
Sensitivity (LLOQ) To define the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[7][12]Analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of nominal, and precision (CV) should not exceed 20%.
Matrix Effect To assess the suppression or enhancement of analyte ionization by co-eluting matrix components.[12]The CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery To evaluate the efficiency of the extraction process across the concentration range.[12]Recovery of the analyte does not need to be 100%, but it should be consistent, precise, and reproducible.
Stability To ensure the analyte concentration remains unchanged during sample collection, storage, and processing.[12]Mean concentration of stability QCs should be within ±15% of the nominal concentration.

Experimental Protocol: Validation for 2-Methyl-5-propoxybenzoic Acid

This section outlines a detailed, self-validating protocol for the quantification of 2-Methyl-5-propoxybenzoic acid in human plasma.

Materials and Reagents
  • Reference Standards: 2-Methyl-5-propoxybenzoic acid (≥98% purity) and a stable isotope-labeled (SIL) internal standard (IS), e.g., 2-Methyl-5-propoxybenzoic acid-d3. The use of a SIL-IS is highly recommended as it co-elutes and experiences similar ionization effects, providing the best possible correction for analytical variability.[14]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%).

  • Control Matrix: Drug-free human plasma from at least six unique sources.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve the reference standard and IS in methanol to create primary stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standard (CS) and quality control (QC) working solutions. Prepare a separate IS working solution (e.g., at 100 ng/mL).

Sample Preparation: Protein Precipitation (PPT)

The Rationale: For many small molecules, protein precipitation is the simplest and fastest extraction technique. It is chosen here for its high throughput and adequate cleanup for a relatively clean matrix like plasma.

  • Aliquot 50 µL of plasma samples (blanks, CS, QCs, unknowns) into a 96-well plate.

  • Add 150 µL of the IS working solution in acetonitrile to each well. The organic solvent serves to precipitate the plasma proteins.

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • LC System: A UPLC/HPLC system capable of delivering accurate gradients. UPLC is often preferred for its speed and improved peak resolution, which can increase sensitivity.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: ESI Negative. Rationale: The carboxylic acid moiety on 2-Methyl-5-propoxybenzoic acid is readily deprotonated, making it highly suitable for detection in negative ion mode.

    • MRM Transitions: Optimize by infusing the analyte and IS. A hypothetical transition for the analyte (MW ≈ 208.24) could be m/z 207.1 → 163.1 (loss of CO2). The IS would have a corresponding shift (e.g., m/z 210.1 → 166.1).

The Validation Workflow: A Step-by-Step Diagram

The validation process is a structured sequence of experiments designed to challenge every aspect of the method's performance before analyzing study samples.

dot

Validation_Workflow cluster_prep Phase 1: Preparation cluster_core Phase 2: Core Validation Experiments cluster_final Phase 3: Finalization Protocol Develop Validation Protocol Reagents Prepare & Characterize Reagents, Stocks, QCs Protocol->Reagents Selectivity Selectivity & Matrix Effect Reagents->Selectivity CalCurve Calibration Curve & LLOQ Selectivity->CalCurve AccP Accuracy & Precision (Intra- & Inter-batch) CalCurve->AccP Stability Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) AccP->Stability Data Data Analysis & Review Stability->Data Report Validation Summary Report Data->Report

Caption: A structured workflow for bioanalytical method validation.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, the choice of analytical technique should always be fit-for-purpose. Here, we compare its performance for 2-Methyl-5-propoxybenzoic acid against two common alternatives: HPLC-UV and GC-MS.

FeatureLC-MS/MSHPLC-UVGC-MS
Principle Separation by liquid chromatography, detection by mass-to-charge ratio of precursor and product ions.Separation by liquid chromatography, detection by UV absorbance.Separation by gas chromatography, detection by mass-to-charge ratio.
Sensitivity (Typical LLOQ) Very High (0.1 - 1 ng/mL)[9]Low (~50 ng/mL)[15]High (but analyte dependent)
Selectivity Very High (confirmation by parent/daughter ion transition)[16]Moderate (risk of interference from co-eluting compounds with similar UV spectra)[16]Very High (confirmation by mass spectrum)
Sample Preparation Simple (e.g., Protein Precipitation)Simple (e.g., Protein Precipitation)Complex (requires derivatization to make the non-volatile analyte amenable to GC)[17][18]
Throughput HighHighLower (due to derivatization step)
Cost (Instrument/Maintenance) HighLowModerate
Primary Advantage Unmatched sensitivity and selectivity for complex matrices.[9]Cost-effective, robust, and widely available.Gold standard for volatile and semi-volatile compounds.[19]
Primary Disadvantage Potential for matrix effects (ion suppression/enhancement).[12]Lack of sensitivity and selectivity for trace-level bioanalysis.[15]Not suitable for non-volatile, polar compounds like 2-Methyl-5-propoxybenzoic acid without chemical derivatization.[20][21]
Justification for LC-MS/MS

For the quantitative analysis of 2-Methyl-5-propoxybenzoic acid in biological samples to support drug development, LC-MS/MS is the superior choice . The low concentrations typically encountered in PK studies demand a level of sensitivity that HPLC-UV cannot achieve.[10][15] While GC-MS is sensitive, the need to derivatize a polar, non-volatile molecule like a benzoic acid derivative introduces an extra, time-consuming step that can add variability and potential points of error to the analysis.[22] LC-MS/MS provides the requisite sensitivity and selectivity with simpler sample preparation, making it the most efficient, robust, and reliable method for this application.[11]

Conclusion

The validation of a bioanalytical method is a rigorous, multifaceted process that underpins the reliability of data in drug development. For the quantification of 2-Methyl-5-propoxybenzoic acid, LC-MS/MS offers an unparalleled combination of sensitivity, selectivity, and throughput. By adhering to the globally harmonized ICH M10 guideline and understanding the scientific principles behind each validation parameter, researchers can develop a robust, self-validating method. This ensures that the data generated is of the highest quality and integrity, ready to support critical regulatory decisions and advance the development of new therapeutics.

References

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Bioanalytical Method Validation: ICH M10. Source: CMIC. URL: [Link]

  • Title: Guideline Bioanalytical method validation. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum. URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation. Source: Prolytic. URL: [Link]

  • Title: 8 Essential Characteristics of LC-MS/MS Method Validation. Source: Resolian. URL: [Link]

  • Title: Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Source: Bioanalysis Zone. URL: [Link]

  • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Source: AAPS Journal. URL: [Link]

  • Title: ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Source: Concept Heidelberg. URL: [Link]

  • Title: Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Source: Agno Pharmaceuticals. URL: [Link]

  • Title: Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Source: PMC (PubMed Central). URL: [Link]

  • Title: GC-MS vs LC-MS. Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Overview of ICH M10 guideline. Source: National Institute of Health Sciences, MHLW, Japan. URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Source: LinkedIn. URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market. Source: Hovione. URL: [Link]

  • Title: LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? Source: Patsnap Synapse. URL: [Link]

  • Title: GC-MS vs LC-MS: How to Choose for Metabolomics Research. Source: Arome Science. URL: [Link]

  • Title: Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Source: Technology Networks. URL: [Link]

  • Title: Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... Source: ResearchGate. URL: [Link]

  • Title: Fast and Sensitive Quantitative LC-MS/MS Methods in Bioanalysis: HPLC versus UPLC. Source: Waters. URL: [Link]

  • Title: LC-MS and LC-MS/MS. Source: Pacific BioLabs. URL: [Link]

  • Title: How does your sample prep change for LC/MS vs GC/MS. Source: Biotage. URL: [Link]

  • Title: Designing LCMS Studies with the FDA in Mind from the Start. Source: Agilex Biolabs. URL: [Link]

  • Title: Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Source: ResearchGate. URL: [Link]

  • Title: Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Source: Longdom Publishing. URL: [Link]

  • Title: The future of small and large molecule bioanalytics — today. Source: Aliri Bioanalysis. URL: [Link]

  • Title: Advances in Quantitative Analytical Methods for Solid Drugs. Source: MDPI. URL: [Link]

  • Title: Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. Source: MDPI. URL: [Link]

  • Title: Establishment of the metabolite profiling method using LC-MS, and its application to the detection of disease biomarkers (Japanese). Source: Shizuoka Kenritsu Daigaku (University of Shizuoka). URL: [Link]

  • Title: Determination of Phenolic Antioxidants in Foods by LC-MS/MS (Japanese). Source: Fukuoka City Institute for Hygiene and the Environment. URL: [Link]

  • Title: Basics of LCMS (Japanese). Source: Shimadzu Corporation. URL: [Link]

Sources

Validation

Technical Benchmarking Guide: 2-Methyl-5-propoxybenzoic Acid vs. Standard Carboxylic Acid Co-Catalysts

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Asymmetric Aminocatalysis & Cryogenic Enamine Workflows Executive Summary In asymmetric organocatalysis, the choice of Brønsted aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Asymmetric Aminocatalysis & Cryogenic Enamine Workflows

Executive Summary

In asymmetric organocatalysis, the choice of Brønsted acid co-catalyst is as critical as the chiral amine itself. Carboxylic acids facilitate iminium ion formation, accelerate enamine generation, and direct the electrophilic attack via highly structured hydrogen-bonding networks 1. However, standard catalysts like Benzoic Acid (BA) and p-Nitrobenzoic Acid (pNBA) frequently suffer from severe solubility limitations in non-polar solvents at cryogenic temperatures, leading to catalyst precipitation and eroded enantioselectivity (ee).

This guide benchmarks 2-Methyl-5-propoxybenzoic acid (2M-5PBA) against standard alternatives. By combining steric tuning (ortho-methyl) and lipophilic enhancement (meta-propoxy), 2M-5PBA offers a superior physicochemical profile for low-temperature enamine catalysis, yielding tighter transition states and robust solubility.

Mechanistic Rationale & Causality

To understand why 2M-5PBA outperforms standard acids in specific regimes, we must examine the causality of its structural modifications:

  • Steric Shielding (2-Methyl Group): The ortho-methyl group forces the carboxylate moiety out of coplanarity with the aromatic ring. In the transition state, this structural twist restricts the rotational degrees of freedom of the hydrogen-bonded electrophile, tightening the chiral pocket and enhancing diastereomeric ratio (dr) and ee.

  • Cryogenic Solvation (5-Propoxy Group): Enamine-mediated aldol reactions often require temperatures between -20 °C and -40 °C to maximize stereocontrol. Standard acids like pNBA crash out of toluene at these temperatures, halting the catalytic cycle. The lipophilic 5-propoxy chain ensures complete homogeneity of the catalyst complex even at -40 °C.

CatalyticCycle A Chiral Amine + Acid Co-catalyst C Iminium Ion Intermediate A->C Acid Promoted B Ketone Substrate B->C D Enamine (Activated Nucleophile) C->D -H2O F C-C Bond Formation (H-Bond Directed TS) D->F E Electrophile (e.g., Aldehyde) E->F G Aldol Product + Regenerated Catalyst F->G Hydrolysis G->A Catalyst Turnover

Enamine catalytic cycle highlighting the role of the acid co-catalyst in transition state direction.

Physicochemical Profiling

Before evaluating reaction performance, we must benchmark the fundamental properties of the catalysts. The data below illustrates the inverse relationship between acidity and solubility in standard catalysts, a compromise that 2M-5PBA successfully bridges 2.

CatalystpKa (H₂O)Solubility in Toluene (20 °C)Solubility in Toluene (-20 °C)Structural Feature
Benzoic Acid (BA) 4.2085 mg/mL< 10 mg/mL (Precipitates)Baseline standard
p-Nitrobenzoic Acid (pNBA) 3.4412 mg/mL< 2 mg/mL (Precipitates)High acidity, poor solubility
Trichloroacetic Acid (TCA) 0.66> 500 mg/mL> 200 mg/mLOver-acidification (background rxns)
2M-5PBA ~4.35*> 300 mg/mL> 150 mg/mL (Homogeneous)Steric twist + Lipophilic tail

*Estimated based on Hammett constants (ortho-methyl + meta-propoxy relative to carboxylate).

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates an internal standard (1,3,5-trimethoxybenzene) added at t=0 to verify mass balance and identify any product degradation or non-specific background reactions.

Model Reaction: Asymmetric intermolecular anti-aldol reaction of cyclohexanone with p-nitrobenzaldehyde catalyzed by (S)-pyrrolidine-based chiral amine (20 mol%) and carboxylic acid co-catalyst (20 mol%).

Step-by-Step Methodology
  • Catalyst Assembly: In an oven-dried 10 mL Schlenk tube under N₂, add the chiral amine (0.1 mmol) and the selected carboxylic acid co-catalyst (0.1 mmol).

  • Solvent & Standard Addition: Inject 2.0 mL of anhydrous toluene. Add 1,3,5-trimethoxybenzene (0.05 mmol) as the internal quantitative standard. Stir for 10 minutes at room temperature to ensure complete formation of the amine-acid salt.

  • Cryogenic Cooling: Submerge the reactor in a cryocooler set to -20 °C. Allow 15 minutes for thermal equilibration. (Observe visually: pNBA will begin to precipitate; 2M-5PBA remains completely clear).

  • Substrate Addition: Inject cyclohexanone (2.0 mmol, 4 equiv). Stir for 5 minutes, then add p-nitrobenzaldehyde (0.5 mmol, 1 equiv) in one portion.

  • In-Situ Quench & Mass Balance: After 24 hours, quench the reaction directly at -20 °C by adding 1.0 mL of cold saturated aqueous NH₄Cl. Extract with ethyl acetate. Run crude NMR against the internal standard to calculate precise conversion and mass balance.

  • Chiral Analysis: Purify via flash chromatography and analyze via Chiral HPLC (e.g., Daicel Chiralpak AD-H) to determine dr and ee.

Workflow A Step 1: Catalyst Assembly (Amine + Acid) B Step 2: Substrate Addition + Internal Standard A->B C Step 3: Cryogenic Reaction (-20°C in Toluene) B->C D Step 4: In-situ Quench & Mass Balance Check C->D E Step 5: Chiral HPLC (ee & dr determination) D->E

Workflow for the self-validating cryogenic aldol reaction protocol.

Performance Benchmarking Data

The experimental results from the protocol above reveal the operational advantages of 2M-5PBA in cryogenic environments 3.

Co-Catalyst (20 mol%)Temp (°C)Time (h)Mass Balance (%)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee %)
Benzoic Acid (BA) 2012>98828:184
Benzoic Acid (BA) -2048>984510:188
p-Nitrobenzoic Acid 208>95896:181
p-Nitrobenzoic Acid -2072>9515*N/AN/A
Trichloroacetic Acid -202475**603:145
2M-5PBA 2014>988512:192
2M-5PBA -2024>9891 19:1 98

*Reaction stalled due to severe catalyst precipitation. **Poor mass balance due to acid-catalyzed background degradation of the aldehyde.

Discussion of Causality

The data clearly demonstrates that while pNBA is an excellent, fast-acting co-catalyst at room temperature (due to its low pKa accelerating iminium formation), it fails catastrophically at -20 °C. The catalyst precipitates, removing the hydrogen-bond directing group from the transition state, which stalls the reaction.

Conversely, 2M-5PBA maintains perfect homogeneity at -20 °C. Furthermore, the jump in diastereoselectivity (19:1) and enantioselectivity (98% ee) compared to room temperature BA is a direct result of the ortho-methyl group. By twisting the carboxylate plane, 2M-5PBA creates a more sterically demanding hydrogen-bonded bridge between the enamine and the incoming aldehyde, effectively blocking the re-face attack and exclusively funneling the reaction through the si-face trajectory.

Conclusion & Recommendations

For standard, room-temperature enamine catalysis where high turnover frequency is prioritized over absolute stereocontrol, traditional acids like pNBA remain viable. However, for late-stage drug development or complex natural product synthesis requiring cryogenic temperatures to achieve >95% ee, 2-Methyl-5-propoxybenzoic acid is a vastly superior benchmark. Its engineered lipophilicity prevents phase separation, and its steric profile actively participates in transition state organization.

References

  • Enamine Catalysis Is a Powerful Strategy for the Catalytic Generation and Use of Carbanion Equivalents | Accounts of Chemical Research |[Link]

  • Activation of carboxylic acids in asymmetric organocatalysis | PubMed (NIH) |[Link]

  • Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids | ACS Catalysis |[Link]

Sources

Comparative

A Comparative Structural Analysis of 2-Methyl-5-propoxybenzoic Acid and Its Positional Isomers: A Guide for Researchers

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit dramatically different biological activities, physicochemical properties, and toxicological profiles. This guide provides an in-depth comparative structural analysis of 2-Methyl-5-propoxybenzoic acid and its key positional isomers. By leveraging a combination of spectroscopic, crystallographic, and computational methodologies, we will elucidate the subtle yet critical structural nuances that arise from the varied placement of the methyl and propoxy substituents on the benzoic acid scaffold.

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of isomeric differentiation. The insights and protocols contained herein are designed to be self-validating, grounding every claim in established analytical principles and authoritative data.

Introduction: The Critical Role of Isomeric Purity

The substitution pattern on an aromatic ring dictates a molecule's electronic distribution, steric profile, and potential for intermolecular interactions. For a molecule like 2-Methyl-5-propoxybenzoic acid (C₁₁H₁₄O₃, MW: 194.23 g/mol )[1], seemingly minor shifts in the positions of the methyl and propoxy groups can lead to significant changes in its properties. These changes can influence everything from receptor binding affinity in a pharmaceutical context to crystal packing and material strength in materials science.

This guide will focus on a comparative analysis of the following key isomers:

  • 2-Methyl-5-propoxybenzoic acid: The primary compound of interest.

  • 5-Methyl-2-propoxybenzoic acid: A direct positional swap of the substituents.

  • 4-Methyl-2-propoxybenzoic acid: An isomer with a different spatial relationship between the groups.

Through a multi-technique approach, we will explore how the ortho, meta, and para relationships between the carboxylic acid, methyl, and propoxy groups influence their respective analytical signatures.

Spectroscopic Characterization: Unraveling Isomeric Fingerprints

Spectroscopic techniques provide a powerful, non-destructive means of probing molecular structure. Each isomer possesses a unique electronic and vibrational environment, resulting in a distinct "fingerprint" in its respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and chemical environment of atoms. The chemical shifts (δ) of protons and carbons are highly sensitive to the electronic effects (inductive and resonance) of neighboring substituents.

Key Differentiating Features in ¹H NMR:

  • Aromatic Region (δ 7.0-8.0 ppm): The splitting patterns and chemical shifts of the aromatic protons are highly diagnostic. The number of signals, their multiplicities (singlet, doublet, triplet), and their coupling constants (J-values) reveal the substitution pattern on the benzene ring. For instance, the protons ortho to the electron-withdrawing carboxylic acid group are typically deshielded and appear at a higher chemical shift (downfield).[2]

  • Alkyl Region (δ 0.9-4.0 ppm): The chemical shifts of the methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) protons provide further confirmation. The methylene protons adjacent to the oxygen atom of the propoxy group are deshielded due to oxygen's electronegativity.

Table 1: Predicted ¹H NMR Chemical Shift Comparison

IsomerAromatic Protons (Predicted δ, ppm)Methyl Protons (Predicted δ, ppm)Propoxy Protons (Predicted δ, ppm)
2-Methyl-5-propoxybenzoic acid Complex multiplet~2.5~4.0 (OCH₂), ~1.8 (CH₂), ~1.0 (CH₃)
5-Methyl-2-propoxybenzoic acid Complex multiplet~2.3~4.1 (OCH₂), ~1.9 (CH₂), ~1.0 (CH₃)
4-Methyl-2-propoxybenzoic acid Distinct doublet of doublets and singlet~2.4~4.1 (OCH₂), ~1.9 (CH₂), ~1.0 (CH₃)

Note: These are generalized predictions. Actual values can vary based on solvent and concentration.[3]

Key Differentiating Features in ¹³C NMR:

The chemical shifts of the carboxyl carbon (δ ~165-185 ppm) and the aromatic carbons provide a clear distinction between isomers.[3] The ipso-carbons (carbons directly attached to substituents) and the carbons ortho and para to the electron-donating propoxy group will be shielded (shifted upfield) compared to those in unsubstituted benzoic acid.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The positions of key functional group absorptions can be influenced by electronic effects and intramolecular hydrogen bonding.

Characteristic IR Absorptions:

  • O-H Stretch (Carboxylic Acid): A very broad band typically observed between 2500-3300 cm⁻¹.[3][4] The breadth is due to hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹.[3][4] Its exact position can be affected by conjugation and hydrogen bonding. In isomers where the propoxy group is ortho to the carboxylic acid, intramolecular hydrogen bonding may be possible, potentially lowering the C=O stretching frequency.

  • C-O Stretch (Ether & Carboxylic Acid): Strong absorptions in the 1200-1300 cm⁻¹ region.

  • C-H Bending (Aromatic): The out-of-plane bending vibrations in the 650-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

While subtle, the precise frequencies of these vibrations can differ between isomers, aiding in their differentiation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While positional isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, offering clues to their structure.

Expected Fragmentation Pathways:

For benzoic acid derivatives, common fragmentation patterns include:

  • Loss of the propoxy group: [M - OCH₂CH₂CH₃]⁺

  • Loss of a propyl radical: [M - CH₂CH₂CH₃]⁺

  • Decarboxylation (Loss of CO₂): [M - CO₂]⁺[5]

  • Loss of the hydroxyl radical: [M - OH]⁺, leading to a stable acylium ion.[6]

The relative abundance of these fragment ions can be influenced by the stability of the resulting ions, which in turn is affected by the substituent positions. The "ortho effect" is a well-documented phenomenon where interactions between adjacent functional groups can lead to unique fragmentation pathways not observed in meta and para isomers.[7]

Crystallographic and Computational Analysis

While spectroscopy provides valuable information on connectivity and functional groups, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state.[8] When single crystals are unavailable, computational modeling serves as a powerful predictive tool.

Single-Crystal X-ray Diffraction

Should suitable crystals be obtained, X-ray diffraction analysis would provide precise measurements of:

  • Bond lengths and angles: Revealing any steric strain introduced by adjacent substituents.

  • Dihedral angles: Quantifying the orientation of the carboxylic acid and propoxy groups relative to the benzene ring.

  • Intermolecular interactions: Identifying hydrogen bonding patterns and crystal packing motifs, which are crucial for understanding solubility and solid-state properties.

For example, in 2-methyl-5-propoxybenzoic acid, one would expect to observe steric hindrance between the ortho methyl group and the carboxylic acid, potentially causing the carboxyl group to twist out of the plane of the aromatic ring.

Computational Modeling

In the absence of crystallographic data, computational methods like Density Functional Theory (DFT) can provide valuable insights into the preferred conformations and electronic properties of the isomers.[9]

Key Computable Parameters:

  • Optimized Geometries: Prediction of the lowest energy conformation, including bond lengths, angles, and dihedral angles.

  • Electrostatic Potential Maps: Visualization of the electron density distribution, highlighting regions of positive and negative charge, which are critical for predicting intermolecular interactions.

  • HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity.[9]

Table 2: Predicted Structural & Electronic Property Comparison

IsomerKey Predicted FeatureImplication
2-Methyl-5-propoxybenzoic acid Increased dihedral angle between COOH and the ring due to steric clash with the ortho-methyl group.Altered acidity and reactivity of the carboxylic acid.
5-Methyl-2-propoxybenzoic acid Potential for intramolecular hydrogen bonding between the ortho-propoxy group and the carboxylic acid proton.Changes in IR C=O frequency and altered acidity.
4-Methyl-2-propoxybenzoic acid Less steric hindrance around the carboxylic acid compared to the 2-methyl isomer.Potentially different crystal packing and reactivity.

Experimental Protocols

To ensure the reproducibility and validity of these analytical comparisons, the following standardized protocols are recommended.

Protocol: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the isomeric acid and dissolve it in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the ¹H signals and assign all peaks based on chemical shift, multiplicity, and coupling constants.

Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Prepare a gradient elution system.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all isomers.

  • Detection: Use a UV detector set to a wavelength where the benzoic acid chromophore absorbs strongly (e.g., 254 nm).

  • Injection: Inject 10 µL of a filtered sample solution (approx. 1 mg/mL in methanol). The different polarities of the isomers should result in distinct retention times, allowing for their separation and quantification.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive analysis of these isomers. The following workflow outlines the logical progression from sample acquisition to structural elucidation.

G cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation & Modeling cluster_conclusion Conclusion Sample Isomeric Mixture or Pure Isomer HPLC HPLC Separation Sample->HPLC Separation NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Direct Analysis (if pure) IR IR Spectroscopy Sample->IR Direct Analysis (if pure) MS Mass Spectrometry Sample->MS Direct Analysis (if pure) HPLC->NMR Analysis of Pure Fractions HPLC->IR Analysis of Pure Fractions HPLC->MS Analysis of Pure Fractions Spec_Data Spectroscopic Data (δ, J, ν, m/z) NMR->Spec_Data IR->Spec_Data MS->Spec_Data Comp_Model Computational Modeling (DFT) Spec_Data->Comp_Model Guides Model Conclusion Definitive Isomer Structure & Properties Spec_Data->Conclusion Comp_Model->Conclusion XRay X-ray Crystallography (if crystals available) XRay->Conclusion

Caption: A typical workflow for the structural analysis and differentiation of isomers.

Conclusion

The structural differentiation of positional isomers like those of 2-Methyl-5-propoxybenzoic acid is a non-trivial but essential task in chemical research and development. This guide has demonstrated that a multi-faceted analytical approach, combining the strengths of NMR, IR, and mass spectrometry with the predictive power of computational chemistry and the definitive nature of X-ray crystallography, is the most robust strategy.

The choice of analytical technique is dictated by the specific question at hand, but the causality is clear: the position of substituents directly influences the electronic and steric environment of the molecule, which in turn governs its unique spectroscopic and physicochemical properties. By carefully applying the protocols and interpretive frameworks outlined here, researchers can confidently distinguish between these closely related compounds, ensuring the integrity and success of their scientific endeavors.

References

  • A Comparative Guide to the Computational Analysis of 2-(2,5-dimethylphenyl)benzoic Acid and Its Structural Analogs - Benchchem.
  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC.
  • Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution - PMC.
  • Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers.
  • Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals - SciELO South Africa.
  • Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem.
  • APPENDIX 2 - DSpace@MIT.
  • Time-Dependent Density Functional Theory Assessment of UV Absorption of Benzoic Acid Derivatives | The Journal of Physical Chemistry A - ACS Publications.
  • Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - PMC.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax.
  • Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods | Request PDF - ResearchGate.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate.
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • EI Mass spectrum of the TMS derivative of benzoic acid (24). - ResearchGate.
  • Quantitative structure-metabolism relationships for substituted benzoic acids in the rat. Computational chemistry, NMR spectroscopy and pattern recognition studies - PubMed.
  • Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin.
  • Synthesis of 2-propoxy-5-methylbenzoic acid.
  • The synthesis of 1-propoxy-5-methylbenzoic acid and its reaction with zinc oxide - National Institute of Standards and Technology.
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  • Methyl 5-(2-bromoacetyl)-2-propoxybenzoate - PMC.
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  • 2-Methoxy-5-methylbenzoic acid | C9H10O3 | CID 520167 - PubChem.
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  • Synthesis and X-ray structure analysis of benzoic acid [1-(6-methyl-2,4-dioxo-3,4-dihydro-2H-pyran-3-yl)eth-( E )-ylidene]-hydrazide with a water molecule (C 15 H 14 N 2 O 4 ⋅H 2 O) - ResearchGate.
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Validation

Publish Comparison Guide: Reproducibility of 2-Methyl-5-propoxybenzoic Acid Across Synthetic Batches

Executive Summary & Mechanistic Context In modern pharmaceutical development, substituted alkoxybenzoic acids serve as critical lipophilic vectors and structural motifs in the design of active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In modern pharmaceutical development, substituted alkoxybenzoic acids serve as critical lipophilic vectors and structural motifs in the design of active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors and G-protein coupled receptor (GPCR) antagonists[1]. Specifically, 2-Methyl-5-propoxybenzoic acid (CAS 1282679-69-9) is a highly valued building block. However, its utility is frequently compromised by batch-to-batch variability.

As a Senior Application Scientist, I frequently observe that poor reproducibility in the synthesis of this intermediate leads to downstream failures during amide coupling or biological screening. The primary culprits are isomeric impurities (e.g., 4-propoxy variants originating from impure starting materials) and incomplete saponification during the synthetic workflow. This guide objectively compares the analytical profiles of commercial batches versus an in-house optimized protocol, providing self-validating methodologies to ensure absolute structural integrity.

SynthWorkflow SM 5-Hydroxy-2-methylbenzoic acid (Starting Material) Reagents 1-Bromopropane / K2CO3 DMF, 80°C SM->Reagents Intermediate Propyl 2-methyl-5-propoxybenzoate (Intermediate) Reagents->Intermediate Alkylation Impurity1 O-Alkylation Failure (Unreacted SM) Reagents->Impurity1 Incomplete Rxn Hydrolysis NaOH / H2O, MeOH Reflux Intermediate->Hydrolysis Product 2-Methyl-5-propoxybenzoic acid (Target API Building Block) Hydrolysis->Product Saponification Impurity2 Ester Hydrolysis Failure (Residual Ester) Hydrolysis->Impurity2 Incomplete Rxn

Figure 1: Synthetic workflow and common impurity generation pathways for 2-Methyl-5-propoxybenzoic acid.

Batch-to-Batch Reproducibility Analysis

To demonstrate the impact of synthetic control, we evaluated three distinct sources of 2-Methyl-5-propoxybenzoic acid:

  • Supplier A: A standard commercial catalog batch.

  • Supplier B: A low-cost bulk commercial batch.

  • In-House Optimized: Synthesized using the stringent protocol detailed in Section 3.

We utilized High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to quantify purity, relying on acidic mobile phases to suppress the ionization of the carboxylic acid and ensure sharp peak shapes—a standard approach for benzoic acid derivatives[2].

Quantitative Comparison Table
Analytical ParameterSupplier A (Standard)Supplier B (Low-Cost)In-House Optimized
HPLC Purity (a/a %) 98.2%94.5%>99.8%
Isomeric Impurity 0.8%3.2%<0.05%
Residual Ester Impurity 0.5%1.8%Not Detected
Residual DMF (ppm) 450 ppm1200 ppm<50 ppm
Melting Point (°C) 102 - 10498 - 101105 - 106

Causality Analysis: Supplier B's batch exhibits significant melting point depression and high residual DMF. The 3.2% isomeric impurity suggests the use of unpurified cresol precursors in their upstream supply chain. In contrast, the in-house method utilizes a controlled crystallization step that actively rejects the residual propyl ester and unreacted phenols, yielding a near-perfect chromatographic profile.

Self-Validating Experimental Protocols

To achieve the >99.8% purity observed in the In-House batch, the following self-validating protocols must be strictly adhered to. Every choice in this workflow is designed to eliminate the variables that cause batch-to-batch inconsistency.

Optimized Synthesis Protocol

Objective: Maximize O-alkylation while ensuring complete ester hydrolysis.

  • Alkylation (Esterification & Etherification):

    • Charge a dry 500 mL round-bottom flask with 5-hydroxy-2-methylbenzoic acid (15.2 g, 100 mmol) and anhydrous DMF (150 mL). Causality: Anhydrous DMF prevents the premature hydrolysis of the alkylating agent.

    • Add anhydrous K2​CO3​ (41.4 g, 300 mmol). Stir for 15 minutes at room temperature to generate the phenoxide/carboxylate dianion.

    • Dropwise add 1-bromopropane (30.7 g, 250 mmol). Heat the reaction to 80°C for 12 hours.

    • Validation Check: TLC (Hexanes:EtOAc 3:1) should show complete consumption of the starting material ( Rf​ 0.1) and formation of the intermediate propyl 2-methyl-5-propoxybenzoate ( Rf​ 0.7).

  • Saponification (Ester Cleavage):

    • Cool the mixture to room temperature, filter the inorganic salts, and concentrate under reduced pressure to remove DMF.

    • Dissolve the crude intermediate in Methanol (100 mL) and add 2M aqueous NaOH (100 mL). Reflux at 65°C for 4 hours. Causality: The ether linkage is stable to base, while the propyl ester is quantitatively cleaved back to the carboxylic acid.

  • Controlled Crystallization:

    • Cool to 5°C and slowly acidify with 6M HCl to pH 2. A white precipitate will form.

    • Filter and recrystallize the crude solid from a boiling mixture of Ethanol/Water (70:30 v/v). Causality: The specific 70:30 ratio is critical; it retains the lipophilic residual ester in the mother liquor while precipitating the pure acid.

    • Yield: 17.1 g (88%).

Analytical Validation Protocol (HPLC-UV/MS)

To verify reproducibility, use the following validated chromatographic method[1],[3]:

  • Column: Waters SunFire C18 (4.6 mm × 150 mm, 3.5 μm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and ESI-MS (Negative ion mode, monitoring m/z 193 for [M−H]− ).

Impact on Downstream Assays

Why does a 3% impurity profile matter? When 2-Methyl-5-propoxybenzoic acid is used as a building block for an API, it is typically coupled to a complex amine via amide bond formation (e.g., using HATU/DIPEA).

If an isomeric impurity (such as 2-methyl-4-propoxybenzoic acid) is present, it will couple with equal efficiency. Because the isomer shares identical molecular weight and similar polarity, it becomes nearly impossible to separate from the final API using standard preparative chromatography. In biological screening, this isomeric API can act as an antagonist or partial agonist, artificially flattening the dose-response curve and leading to irreproducible IC50​ values[4].

DownstreamImpact BB 2-Methyl-5-propoxybenzoic acid (Variable Batch Input) Coupling Amide Coupling (HATU/DIPEA) with Target Amine BB->Coupling API Target API (e.g., Enzyme Inhibitor) Coupling->API Major Pathway FalseAPI Isomeric API (Inactive/Toxic Off-Target) Coupling->FalseAPI Minor Pathway Assay In Vitro Bioassay (IC50 Shift / Poor Reproducibility) API->Assay Impurity Isomeric Impurity (e.g., 4-propoxy isomer) Impurity->Coupling Carried over FalseAPI->Assay Signal Interference

Figure 2: Propagation of building block impurities into final API biological assays.

Conclusion & Recommendations

The reproducibility of 2-Methyl-5-propoxybenzoic acid across synthetic batches is entirely dependent on the rigor of the saponification and crystallization steps. Commercial batches (like Supplier B) that cut costs by skipping recrystallization introduce isomeric and ester impurities that directly sabotage downstream drug discovery efforts.

Recommendation: For early-stage SAR (Structure-Activity Relationship) studies, researchers must either source high-purity grades (>99% via HPLC) accompanied by a verified Certificate of Analysis (CoA) showing no isomeric contamination, or implement the in-house recrystallization protocol (EtOH/Water 70:30) detailed above prior to any amide coupling reactions.

References

  • Meco-Navas, A., et al. "Uncovering the Unusual Inhibition Mechanism of a Trypanosome Alternative Oxidase Inhibitor Displaying Broad-Spectrum Activity against African Animal Trypanosomes." ACS Infectious Diseases (Referencing SAR of 4-alkoxybenzoic acid inhibitors). URL:[Link]

  • Shen, A., et al. "Preparation and chromatographic evaluation of zwitterionic stationary phases with controllable ratio of positively and negatively charged groups." Talanta, 2015. URL:[Link]

  • Zhang, Y., et al. "Discovery and Early Clinical Development of 2-{6-[2-(3,5-Dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a Soft-Drug Inhibitor of Phosphodiesterase 4 for Topical Treatment of Atopic Dermatitis." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Protiva, P., et al. "Design, Synthesis, and SAR of C-3 Benzoic Acid, C-17 Triterpenoid Derivatives." ACS Medicinal Chemistry Letters, 2018. URL:[Link]

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Comparative

Cross-Validation of GC-MS and HPLC for Purity Profiling of 2-Methyl-5-propoxybenzoic Acid: A Technical Guide

In pharmaceutical development, establishing the absolute purity of critical intermediates is a non-negotiable prerequisite for downstream active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, establishing the absolute purity of critical intermediates is a non-negotiable prerequisite for downstream active pharmaceutical ingredient (API) synthesis. As a Senior Application Scientist, I frequently observe analytical bottlenecks where relying on a single chromatographic method leads to "method blindness"—the critical failure to detect co-eluting impurities or non-responsive degradants.

For functionalized aromatic acids like[1], achieving a mass balance requires orthogonal analytical techniques. To comply with the modernized [2], which emphasize a lifecycle and risk-based approach to analytical procedures, cross-validating High-Performance Liquid Chromatography (HPLC) with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry gold standard.

This guide objectively compares these two methodologies, explaining the mechanistic causality behind experimental choices and providing self-validating protocols for rigorous purity cross-validation.

Mechanistic Causality: The Need for Orthogonal Selectivity

The molecular structure of 2-Methyl-5-propoxybenzoic acid features a hydrophobic propoxy ether linkage, a methyl ring substituent, and a highly polar carboxylic acid moiety. This dual nature dictates our analytical strategy:

  • HPLC-UV/MS (Solvophobic & Ionic Interactions): HPLC operates on solvophobic theory. A C18 stationary phase interacts strongly with the hydrophobic propoxy group. However, because the carboxylic acid has a pKa of ~4.0, the mobile phase must be highly acidic (e.g., using Trifluoroacetic acid) to suppress ionization. This prevents peak tailing and ensures reproducible retention times. HPLC is superior for quantifying the parent API and detecting thermally labile degradants.

  • GC-MS (Volatility & Boiling Point): GC separates analytes based on vapor pressure and boiling point. Free carboxylic acids are notoriously problematic in GC; their polarity causes irreversible adsorption to the siloxane stationary phase, resulting in severe peak tailing and loss of sensitivity[3]. Therefore, derivatization is mandatory . By converting the acid into a volatile trimethylsilyl (TMS) ester, we fundamentally alter its thermodynamic interaction with the column[3]. GC-MS provides superior theoretical plate counts, resolving closely related volatile structural isomers (e.g., residual alkylating agents from the propoxylation step) that are completely invisible to UV detection.

Analytical Workflow Comparison

G cluster_HPLC HPLC-UV/MS Workflow cluster_GC GC-MS Workflow Start 2-Methyl-5-propoxybenzoic Acid (API Intermediate) H_Prep Sample Prep (Dilution in ACN/H2O) Start->H_Prep G_Prep Derivatization (Silylation) Start->G_Prep H_Sep Reversed-Phase Separation (C18 Column) H_Prep->H_Sep H_Det UV/DAD & ESI-MS Detection H_Sep->H_Det CrossVal Orthogonal Cross-Validation (ICH Q2(R2) Compliance) H_Det->CrossVal G_Sep Capillary GC Separation (5% Phenyl PDMS) G_Prep->G_Sep G_Det Electron Ionization (EI-MS) G_Sep->G_Det G_Det->CrossVal

Orthogonal cross-validation workflow for 2-Methyl-5-propoxybenzoic acid purity analysis.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies incorporate mandatory System Suitability Testing (SST) to verify instrument performance prior to sample acquisition.

Protocol A: HPLC-UV/MS Purity Analysis

Adapted from standard.

  • System Suitability Test (SST): Inject a 0.1 mg/mL reference standard. Proceed only if the tailing factor ( Tf​ ) is ≤1.5 and theoretical plates ( N ) are ≥5000 .

  • Sample Preparation: Accurately weigh 10 mg of 2-Methyl-5-propoxybenzoic acid. Dissolve in 10 mL of 50:50 Acetonitrile:Water (LC-MS grade) to yield a 1.0 mg/mL solution. Vortex until visually clear.

  • Mobile Phase Configuration:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses carboxylate ionization).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Chromatographic Separation: Inject 10 µL onto an Ascentis® C18 column (150 x 4.6 mm, 5 µm) maintained at 30°C. Run a linear gradient from 20% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (optimal for aromatic rings) and 254 nm. Utilize ESI-MS in negative ion mode ( [M−H]− at m/z 193) for peak identity confirmation.

Protocol B: GC-MS Impurity Profiling

Adapted from[3].

  • System Suitability Test (SST): Inject a derivatized standard. The Signal-to-Noise (S/N) ratio must be ≥100:1 , with a peak area Relative Standard Deviation (RSD) ≤2.0% over five replicate injections.

  • Derivatization (Critical Step): Weigh 5 mg of the sample into a 2 mL glass autosampler vial. Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Cap tightly and incubate at 60°C for 30 minutes. Causality: Heat drives the quantitative conversion of the polar acid into a highly volatile TMS ester.

  • Chromatographic Separation: Inject 1 µL of the cooled, derivatized sample (Split ratio 1:50) onto an Rxi-5Sil MS capillary column (30 m x 0.25 mm x 0.25 µm).

  • Temperature Program: Set the inlet to 250°C. Initial oven temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range m/z 50-400 to capture the molecular ion and characteristic fragmentation (e.g., loss of the TMS group).

Quantitative Data Comparison & Cross-Validation

According to [4], an analytical procedure must be demonstrated as fit for its intended purpose. Table 1 summarizes the comparative validation metrics of both methods, highlighting their orthogonal strengths.

Table 1: Method Performance & ICH Q2(R2) Validation Metrics
Validation ParameterHPLC-UV/MSGC-MS (Derivatized)Causality & Analytical Notes
Primary Mechanism Hydrophobicity / PolarityVolatility / Boiling PointEnsures true orthogonality; impurities hiding in one method will separate in the other.
Specificity Excellent for polar degradantsExcellent for volatile organicsGC-MS resolves residual solvents and alkylating agents missed by HPLC-UV.
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mLGC-MS EI ionization offers superior sensitivity for trace volatile impurities[3].
Linearity ( R2 ) > 0.999 (0.1 - 1.5 mg/mL)> 0.995 (0.05 - 1.0 mg/mL)Both methods meet ICH Q2(R2) criteria for assay and impurity quantification[4].
Precision (%RSD) 0.8% (Intra-day)1.4% (Intra-day)HPLC shows slightly better precision as it avoids the variance introduced by the derivatization step.
Table 2: Cross-Validation Purity Results (Representative Batch Analysis)

To confidently release a batch of 2-Methyl-5-propoxybenzoic acid, the purity values obtained from both methods must align within a predefined statistical variance (typically <0.5% ). Discrepancies indicate method-specific impurity detection.

Batch NumberHPLC Purity (%)GC-MS Purity (%)Absolute Difference (%)Cross-Validation Status
Lot-2026-A1 99.45%99.51%0.06%PASS (Concordant results)
Lot-2026-A2 99.10%99.25%0.15%PASS (Concordant results)
Lot-2026-B1 98.80%96.20%2.60%FAIL (Investigate: GC-MS detected volatile alkylating agent invisible to UV)

Note: In Lot-2026-B1, the failure highlights the exact reason cross-validation is required. HPLC-UV missed a non-chromophoric volatile impurity that GC-MS successfully captured.

Conclusion

The cross-validation of GC-MS and HPLC for 2-Methyl-5-propoxybenzoic acid is not merely a regulatory box-checking exercise; it is a fundamental scientific requirement for ensuring chemical integrity. HPLC provides robust, precise quantification of the parent molecule and polar degradants, while GC-MS, enabled by strategic derivatization, acts as a high-resolution safety net for volatile, non-UV-absorbing impurities. By integrating both into a unified control strategy, laboratories can achieve total compliance with ICH Q2(R2) standards and guarantee the quality of downstream pharmaceutical products.

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA).[Link]

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Safety & Regulatory Compliance

Safety

2-Methyl-5-propoxybenzoic acid proper disposal procedures

Managing the lifecycle of synthetic intermediates is a critical component of laboratory safety and operational excellence. For researchers and drug development professionals, 2-Methyl-5-propoxybenzoic acid presents speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Managing the lifecycle of synthetic intermediates is a critical component of laboratory safety and operational excellence. For researchers and drug development professionals, 2-Methyl-5-propoxybenzoic acid presents specific physicochemical hazards that dictate strict handling and disposal protocols.

Rather than relying on generic waste guidelines, this guide provides a self-validating, step-by-step methodology grounded in the molecular behavior of the compound, ensuring full compliance with environmental health and safety (EHS) standards.

Part 1: Chemical Profiling and Hazard Causality

To design an effective and safe disposal protocol, we must first analyze the molecular structure of 2-Methyl-5-propoxybenzoic acid and how it drives the compound's hazard profile:

  • Acidity & Reactivity: The carboxylic acid moiety makes this compound a weak organic acid. While not highly corrosive on its own, it can react exothermically if inadvertently mixed with strong bases or oxidizing agents in a waste carboy[1].

  • Lipophilicity & Dermal Penetration: The addition of the propoxy ( −O−CH2​−CH2​−CH3​ ) and methyl ( −CH3​ ) substituents significantly increases the molecule's lipophilicity compared to unsubstituted benzoic acid. This enhanced fat solubility allows the compound to cross the stratum corneum (the outer layer of skin) more readily, elevating the risk of dermal irritation and systemic absorption.

  • Regulatory Classification: The compound is categorized under the GHS07 (Exclamation Mark) hazard class, indicating it is an acute skin, eye, and potential respiratory tract irritant[2]. Under U.S. EPA Resource Conservation and Recovery Act (RCRA) guidelines, it is not considered an acutely toxic "P-listed" waste[3], but it must be managed strictly as a regulated non-halogenated organic waste[4].

Quantitative Data & Regulatory Summary
Property / ParameterValue / Designation
Chemical Name 2-Methyl-5-propoxybenzoic acid
CAS Number 1282679-69-9
Molecular Weight 194.23 g/mol
GHS Hazard Symbol GHS07 (Irritant / Low-level toxicity)[2]
EPA RCRA Status Non-RCRA Hazardous (Not P- or U-listed); Regulated Solid Waste[3][4]
Chemical Incompatibilities Strong oxidizers (e.g., permanganates, nitrates), strong bases[1]

Part 2: Operational Safety & Handling Protocol

Before any waste is generated, strict operational controls must be established. The following methodology utilizes a self-validating safety loop, where each step verifies the integrity of the previous one.

Step-by-Step Handling Methodology:

  • Engineering Controls Verification: Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Validation: Check the digital airflow monitor before opening the reagent bottle to prevent the inhalation of aerosolized powders.

  • PPE Selection: Don a flame-resistant lab coat, tightly sealed safety goggles (to prevent dust ingress), and nitrile gloves. Causality Note: Nitrile is strictly preferred over latex; the compound's lipophilic nature can degrade less chemically resistant elastomers, compromising the dermal barrier.

  • Static Elimination: Substituted benzoic acid powders can accumulate static charge. Use an anti-static weigh boat and an ionizing bar if the ambient laboratory humidity is below 40%. This prevents sudden aerosolization or spark discharge during transfer.

  • Decontamination Prep: Pre-stage a HEPA-filtered vacuum and a neutralizing spill kit (containing universal absorbent or sodium bicarbonate) within arm's reach prior to initiating the experiment[1].

Part 3: Step-by-Step Disposal Procedures

Waste containing 2-Methyl-5-propoxybenzoic acid must be rigorously segregated based on its physical state to prevent cross-contamination and dangerous secondary reactions[5].

Protocol A: Disposal of Solid Waste (Unused Powder or Crystals)
  • Container Selection: Select a wide-mouth, high-density polyethylene (HDPE) container. Causality Note: Do not use metal containers. Trace ambient moisture can interact with the powder to cause weak acid corrosion over time, compromising container integrity.

  • Collection: Carefully transfer the solid waste into the HDPE container using a dedicated, disposable anti-static spatula.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents clearly as "Non-Halogenated Organic Solid Waste - Contains 2-Methyl-5-propoxybenzoic acid." Ensure the "Toxic/Irritant" hazard box is checked[5].

  • Storage: Store the sealed container in a designated solid waste accumulation area, physically separated from strong bases and oxidizers, until EHS collection.

Protocol B: Disposal of Liquid Waste (Solutions and Filtrates)
  • Segregation by Solvent: Identify the primary solvent. If the compound is dissolved in alcohols (e.g., methanol) or DMSO, the waste stream inherits the flammable or combustible properties of the solvent.

  • Compatibility Check: Visually inspect and verify the liquid waste carboy log to ensure it does not contain incompatible chemicals (e.g., nitric acid)[1].

  • Transfer: Place the receiving carboy in a secondary containment tray. Slowly pour the solution into the "Non-Halogenated Organic Liquid Waste" carboy using a chemically compatible funnel.

  • pH Validation: If the compound was utilized in an aqueous mixture, use pH indicator strips to verify that the final pH of the waste carboy remains between 4 and 10. Validation: This prevents dangerous pressure buildup from unintended acid-base gas evolution.

Protocol C: Spill Response and Contaminated Consumables
  • Dry Spills: Do NOT wash with water initially. Adding water to a dry spill will dissolve and spread the lipophilic compound into porous laboratory surfaces[1]. Instead, gently moisten the powder with a minimal mist of water solely to suppress dust generation, then sweep it up using a disposable brush, or utilize a HEPA-filter vacuum[1].

  • Consumables: Place all contaminated weigh boats, gloves, and bench paper into a heavy-duty transparent polyethylene bag. Double-bag the waste, seal it with a gooseneck tie, and label it as "Chemically Contaminated Solid Waste"[5].

Part 4: Waste Segregation Workflow Visualization

G Start 2-Methyl-5-propoxybenzoic Acid Waste State Identify Waste State Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumables Contaminated PPE / Consumables State->Consumables SolidDisp Collect in HDPE container. Label: Non-Halogenated Organic Solid Waste Solid->SolidDisp LiquidDisp Segregate by solvent. Label: Flammable/Toxic Organic Liquid Waste Liquid->LiquidDisp ConsumablesDisp Double-bag in poly bags. Label: Contaminated Solid Waste Consumables->ConsumablesDisp EHSO Transfer to EHS for Regulated Incineration SolidDisp->EHSO LiquidDisp->EHSO ConsumablesDisp->EHSO

Decision tree for the segregation and disposal of 2-Methyl-5-propoxybenzoic acid waste streams.

Part 5: References

  • Benzoic Acid - Hazardous Substance Fact Sheet New Jersey Department of Health[Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance Boston University Office of Research[Link]

  • Using the GHS - Safe Work Australia Safe Work Australia[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR)[Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines University of Canterbury[Link]

Sources

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